Product packaging for 6-(4-Methoxybenzyl)-3-pyridazinol(Cat. No.:CAS No. 338753-01-8)

6-(4-Methoxybenzyl)-3-pyridazinol

Cat. No.: B2738682
CAS No.: 338753-01-8
M. Wt: 216.24
InChI Key: ZLIRFNNEVHTRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(4-Methoxybenzyl)-3-pyridazinol is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B2738682 6-(4-Methoxybenzyl)-3-pyridazinol CAS No. 338753-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-5-2-9(3-6-11)8-10-4-7-12(15)14-13-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIRFNNEVHTRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Methoxybenzyl)-3-pyridazinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-(4-Methoxybenzyl)-3-pyridazinol, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented in a multi-step approach, commencing with the formation of a key γ-keto acid intermediate, followed by cyclization to a dihydropyridazinone, and culminating in aromatization to the target molecule. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation by researchers in the field.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step process:

  • Step 1: Friedel-Crafts Acylation - Synthesis of 5-(4-methoxyphenyl)-4-oxopentanoic acid.

  • Step 2: Cyclocondensation - Formation of 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone.

  • Step 3: Dehydrogenation - Aromatization to 6-(4-methoxybenzyl)-3(2H)-pyridazinone, the tautomeric form of this compound.

The overall synthetic scheme is depicted in the following workflow diagram.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Dehydrogenation Anisole Anisole KetoAcid 5-(4-methoxyphenyl)-4-oxopentanoic acid Anisole->KetoAcid AlCl₃, CS₂ GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->KetoAcid Dihydropyridazinone 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone KetoAcid->Dihydropyridazinone Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Dihydropyridazinone FinalProduct This compound Dihydropyridazinone->FinalProduct Reflux Bromine Bromine in Acetic Acid Bromine->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(4-methoxyphenyl)-4-oxopentanoic acid

This crucial γ-keto acid intermediate is synthesized via a Friedel-Crafts acylation of anisole with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride.

Methodology:

  • To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in carbon disulfide (100 mL), a solution of glutaric anhydride (0.1 mol) in carbon disulfide (50 mL) is added portion-wise at 0-5 °C.

  • Anisole (0.1 mol) is then added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is then poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting mixture is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(4-methoxyphenyl)-4-oxopentanoic acid.

ParameterValueReference
Yield ~75-85%Estimated based on similar reactions
Melting Point 137 °C[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
Step 2: Synthesis of 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone

The synthesized γ-keto acid is then cyclized with hydrazine hydrate to form the dihydropyridazinone ring.

Methodology:

  • A mixture of 5-(4-methoxyphenyl)-4-oxopentanoic acid (0.05 mol) and hydrazine hydrate (80%, 0.075 mol) in ethanol (100 mL) is refluxed for 4-6 hours.[2][3]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone.

ParameterValueReference
Yield ~70-80%Estimated based on similar reactions[2]
Melting Point Not available-
Molecular Formula C₁₂H₁₄N₂O₂-
Molecular Weight 218.25 g/mol -
Step 3: Synthesis of 6-(4-methoxybenzyl)-3(2H)-pyridazinone

The final step involves the aromatization of the dihydropyridazinone to the desired pyridazinone. This is achieved through dehydrogenation, a common method being the use of bromine in acetic acid.[2]

Methodology:

  • To a solution of 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone (0.02 mol) in glacial acetic acid (50 mL), a solution of bromine (0.022 mol) in glacial acetic acid (10 mL) is added dropwise with stirring.[2]

  • The reaction mixture is then heated under reflux for 3-4 hours.

  • After cooling, the mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate to remove any excess bromine.

  • The crude product is purified by recrystallization from ethanol to give 6-(4-methoxybenzyl)-3(2H)-pyridazinone.

ParameterValueReference
Yield ~60-70%Estimated based on similar reactions[2]
Melting Point Not available-
Molecular Formula C₁₂H₁₂N₂O₂-
Molecular Weight 216.24 g/mol -

Characterization of the Final Product

The final product, this compound, exists in tautomeric equilibrium with 6-(4-methoxybenzyl)-3(2H)-pyridazinone. Characterization would typically involve:

  • ¹H NMR Spectroscopy: To confirm the presence of the aromatic, methoxy, and benzyl protons, and to potentially observe signals from both tautomeric forms.

  • ¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the C=O (in the pyridazinone tautomer) and N-H bonds.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Logical Relationships in the Synthesis

The synthesis follows a logical progression of well-established organic reactions. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds on an aromatic ring. The subsequent cyclocondensation with hydrazine is a standard and efficient way to form the pyridazinone ring from a γ-keto acid. Finally, the dehydrogenation is a necessary step to achieve the desired aromaticity in the final product.

Logical_Flow Start Starting Materials (Anisole, Glutaric Anhydride) Step1 Friedel-Crafts Acylation (C-C Bond Formation) Start->Step1 Intermediate1 γ-Keto Acid (Key Intermediate) Step1->Intermediate1 Step2 Cyclocondensation (Heterocycle Formation) Intermediate1->Step2 Intermediate2 Dihydropyridazinone Step2->Intermediate2 Step3 Dehydrogenation (Aromatization) Intermediate2->Step3 End Final Product (this compound) Step3->End

Caption: Logical flow of the synthesis process.

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pyridazinone-based compounds. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

References

An In-depth Technical Guide to the Synthesis of 6-(4-Methoxybenzyl)-3-pyridazinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-(4-Methoxybenzyl)-3-pyridazinol and its derivatives. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthetic workflows to facilitate understanding and replication in a research and development setting.

Core Synthetic Strategy

The principal synthetic route to this compound, which exists in tautomeric equilibrium with 6-(4-methoxybenzyl)-3(2H)-pyridazinone, involves a two-step process. The initial step is the synthesis of the key intermediate, 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone, through the cyclization of a γ-keto acid with hydrazine. The subsequent step involves the dehydrogenation of this dihydro-derivative to yield the final aromatic pyridazinone.

Diagram of the Core Synthetic Pathway

cluster_0 Step 1: Synthesis of the Dihydropyridazinone Intermediate cluster_1 Step 2: Aromatization Start 4-Oxo-5-(4-methoxyphenyl)pentanoic Acid + Hydrazine Hydrate Intermediate 6-(4-Methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone Start->Intermediate Cyclization Final_Product 6-(4-Methoxybenzyl)-3(2H)-pyridazinone Intermediate->Final_Product Dehydrogenation Anisole Anisole Product 4-Oxo-5-(4-methoxyphenyl)pentanoic Acid Anisole->Product Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->Product Lewis_Acid AlCl3 Lewis_Acid->Product Dihydropyridazinone 6-(4-Methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone Product 6-(4-Methoxybenzyl)-3(2H)-pyridazinone Dihydropyridazinone->Product Reagent Br2 / Acetic Acid Reagent->Product

An In-depth Technical Guide to 6-(4-Methoxybenzyl)-3-pyridazinol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridazin-3(2H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development.[1][2] These scaffolds are known to exhibit a wide range of biological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][3] This technical guide focuses on the chemical properties and structure of a specific derivative, 6-(4-Methoxybenzyl)-3-pyridazinol, providing a foundational understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Tautomerism

The chemical structure of the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, allows for interesting chemical properties.[2] For 3-hydroxypyridazines, a crucial aspect to consider is the existence of keto-enol tautomerism. This compound (the "enol" form) is in equilibrium with its tautomer, 6-(4-methoxybenzyl)pyridazin-3(2H)-one (the "keto" or "pyridazinone" form). In most documented cases of 3-hydroxypyridazines, the pyridazinone form is the more stable and predominant tautomer.

Figure 1: Tautomeric Equilibrium

A diagram illustrating the tautomeric equilibrium between the enol and keto forms.

Due to the prevalence of the pyridazinone form in the literature for related compounds, this guide will primarily focus on the properties and synthesis of 6-(4-methoxybenzyl)pyridazin-3(2H)-one.

Table 1: Structural Identifiers for 6-(4-methoxybenzyl)pyridazin-3(2H)-one

IdentifierValue
IUPAC Name 6-(4-methoxybenzyl)pyridazin-3(2H)-one
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
SMILES COc1ccc(cc1)Cc1ccc(N=N[C@H]1=O)
InChI InChI=1S/C12H12N2O2/c1-16-10-6-4-9(5-7-10)8-11-2-3-12(15)14-13-11/h2-7H,8H2,1H3,(H,13,15)

Chemical and Physical Properties

Quantitative experimental data for the target compound is scarce. However, based on related 6-substituted pyridazin-3(2H)-ones, the following properties can be anticipated.

Table 2: Predicted Chemical and Physical Properties

PropertyPredicted Value/RangeNotes
Melting Point 150 - 250 °CHighly dependent on the purity and crystalline form. Related compounds show a wide range of melting points.
Boiling Point > 300 °CExpected to be high due to the polar nature and potential for hydrogen bonding.
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols; poorly soluble in water and non-polar solvents.The solubility of a related compound, 6-phenylpyridazin-3(2H)-one, was highest in DMSO and PEG-400.
pKa 9 - 11The N-H proton is weakly acidic.

Experimental Protocols

The synthesis of 6-substituted pyridazin-3(2H)-ones typically involves the cyclization of a γ-keto acid with hydrazine hydrate.[4][5]

Figure 2: General Synthesis Workflow

synthesis_workflow start Starting Materials: 4-(4-methoxyphenyl)acetophenone and Glyoxylic Acid intermediate1 Intermediate: 4-(4-methoxyphenyl)-2-oxobut-3-enoic acid start->intermediate1 Condensation intermediate2 Cyclization with Hydrazine Hydrate intermediate1->intermediate2 product Final Product: 6-(4-methoxybenzyl)pyridazin-3(2H)-one intermediate2->product

A generalized workflow for the synthesis of 6-substituted pyridazin-3(2H)-ones.

Synthesis of 6-(4-methoxybenzyl)pyridazin-3(2H)-one (Proposed)

This protocol is adapted from general methods for the synthesis of similar pyridazinone derivatives.[6]

Materials:

  • 4-(4-methoxyphenyl)acetophenone

  • Glyoxylic acid

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Step 1: Synthesis of the γ-Keto Acid Intermediate.

    • Dissolve 4-(4-methoxyphenyl)acetophenone and glyoxylic acid in ethanol.

    • Add a solution of sodium hydroxide in water dropwise while stirring at room temperature.

    • Continue stirring for 24 hours.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the crude γ-keto acid.

    • Filter, wash with water, and dry the precipitate.

  • Step 2: Cyclization to the Pyridazinone.

    • Reflux the crude γ-keto acid with an excess of hydrazine hydrate in ethanol for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 6-(4-methoxybenzyl)pyridazin-3(2H)-one.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons of the 4-methoxybenzyl group (typically two doublets in the range of δ 6.8-7.3 ppm).- Methylene protons of the benzyl group (a singlet around δ 4.0 ppm).- Protons on the pyridazinone ring (two doublets in the aromatic region).- A singlet for the methoxy group protons (around δ 3.8 ppm).- A broad singlet for the N-H proton (can be exchangeable with D₂O).
¹³C NMR - Carbonyl carbon of the pyridazinone ring (around δ 160-170 ppm).- Aromatic and olefinic carbons of the pyridazinone and benzyl rings (in the range of δ 114-160 ppm).- Methylene carbon of the benzyl group (around δ 35-45 ppm).- Methoxy carbon (around δ 55 ppm).
IR (KBr) - A broad N-H stretching band around 3200-3400 cm⁻¹.- A strong C=O stretching band for the pyridazinone ring around 1650-1680 cm⁻¹.- C-H stretching bands for aromatic and aliphatic groups.- C=C and C=N stretching bands in the fingerprint region.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of the methoxybenzyl group.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the pyridazinone scaffold is a well-established pharmacophore. Derivatives have shown activity as:

  • Cardiovascular Agents: Many pyridazinone derivatives exhibit vasodilatory and antihypertensive effects, often through mechanisms like phosphodiesterase (PDE) inhibition.[2]

  • Anti-inflammatory Agents: Some derivatives have demonstrated potent anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3]

  • Anticancer Agents: Certain pyridazinones have been investigated as tyrosine kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[2]

Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.

Figure 3: Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_cell Cell receptor Growth Factor Receptor tyrosine_kinase Tyrosine Kinase receptor->tyrosine_kinase downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) tyrosine_kinase->downstream_signaling proliferation Cell Proliferation and Survival downstream_signaling->proliferation compound 6-(4-methoxybenzyl)pyridazin-3(2H)-one compound->tyrosine_kinase Inhibition

A potential mechanism of action via tyrosine kinase inhibition.

Conclusion

This compound, existing in tautomeric equilibrium with its more stable pyridazinone form, belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this compound is limited, this guide provides a comprehensive framework based on the known chemistry of related pyridazinone derivatives. The outlined synthesis protocols and expected spectroscopic characteristics offer a solid starting point for researchers interested in exploring the chemical and biological properties of this promising molecule. Further investigation is warranted to fully characterize this compound and evaluate its potential applications in drug discovery and development.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-(4-Methoxybenzyl)-3-pyridazinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide delves into the putative mechanism of action of a specific derivative, 6-(4-methoxybenzyl)-3-pyridazinol. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related pyridazinone analogs to propose potential biological targets and signaling pathways. The core hypothesis is that this compound likely exerts its effects through modulation of inflammatory and cardiovascular pathways, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes and/or phosphodiesterases (PDEs). This guide provides a comprehensive overview of the structure-activity relationships of the pyridazinone class, detailed experimental protocols for assessing relevant biological activities, and computational insights into its potential molecular interactions.

Introduction

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties. These compounds have been reported to possess anti-inflammatory, analgesic, anticancer, and cardiovascular activities.[1] The 3(2H)-pyridazinone core is a key pharmacophore, and substitutions at various positions on the ring system can significantly influence the biological activity profile. The presence of a 4-methoxybenzyl group at the 6-position of the pyridazinone ring in this compound suggests a potential for specific interactions with biological targets, guiding its mechanism of action.

Putative Mechanisms of Action

Based on the known biological activities of structurally similar pyridazinone derivatives, two primary mechanisms of action are proposed for this compound: anti-inflammatory effects via COX inhibition and cardiovascular effects through PDE inhibition and vasorelaxation.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects. The 6-phenyl-pyridazinone scaffold is a common feature in many reported COX-2 inhibitors.

Signaling Pathway for COX-2 Inhibition:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Pyridazinol 6-(4-Methoxybenzyl)- 3-pyridazinol Pyridazinol->COX2 inhibition

Putative inhibition of the COX-2 pathway by this compound.
Cardiovascular Effects: Phosphodiesterase (PDE) Inhibition and Vasorelaxation

Several pyridazinone derivatives have been investigated for their cardiovascular effects, including positive inotropic (contractility-enhancing) and vasodilatory properties.[3] One of the key mechanisms underlying these effects is the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4.[4] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cardiovascular regulation. Inhibition of PDEs leads to increased intracellular levels of these cyclic nucleotides, resulting in vasodilation and increased cardiac contractility.

Signaling Pathway for PDE Inhibition and Vasorelaxation:

PDE_Inhibition cluster_camp cAMP Pathway ATP_cAMP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP PDE_cAMP PDE cAMP->PDE_cAMP PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE_cAMP->AMP Vasodilation_cAMP Vasodilation & Increased Cardiac Contractility PKA->Vasodilation_cAMP Pyridazinol_cAMP 6-(4-Methoxybenzyl)- 3-pyridazinol Pyridazinol_cAMP->PDE_cAMP inhibition

Proposed mechanism of PDE inhibition leading to cardiovascular effects.

Quantitative Data from Structurally Related Compounds

While no specific quantitative data for this compound has been found, the following table summarizes IC50 values for related pyridazinone derivatives against relevant targets. This data provides a benchmark for the potential potency of the compound of interest.

Compound ClassTargetIC50 (µM)Reference
6-phenyl-3(2H)-pyridazinone derivativesCOX-2Varies (some in low nM range)[2]
Pyrazolo[3,4-d]pyridazinone derivativesPDE50.14 - 0.18[3]
4,5-dihydropyridazinone derivativesPDE30.15 - 0.6[3]
6-Aryl-pyridazinone derivativesVasodilatory (EC50)0.339 - 1.225[3]
Indole-bearing pyridazinonePDE4B0.251[4]

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key in vitro assays are provided below.

Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from standard fluorometric or colorimetric COX inhibitor screening kits.

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Assay buffer

  • Test compound (this compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Workflow:

COX_Assay_Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound, Controls B Add Assay Buffer and Test Compound/Controls to Microplate Wells A->B C Add COX Enzyme (COX-1 or COX-2) to Wells B->C D Pre-incubate at Room Temperature C->D E Initiate Reaction by Adding Arachidonic Acid D->E F Incubate at 37°C E->F G Measure Fluorescence or Absorbance F->G H Calculate % Inhibition and IC50 Value G->H

Workflow for the in vitro COX inhibition assay.
Phosphodiesterase (PDE) Inhibition Assay

This protocol is based on commercially available PDE-Glo™ or similar luminescent assays.

Objective: To determine the in vitro inhibitory activity of this compound against specific PDE isoforms (e.g., PDE3, PDE4).

Materials:

  • Recombinant PDE enzymes

  • cAMP or cGMP substrate

  • ATP

  • Kinase (e.g., PKA)

  • Luminescent detection reagent (e.g., Kinase-Glo®)

  • Assay buffer

  • Test compound

  • Reference inhibitors (e.g., Milrinone for PDE3, Rolipram for PDE4)

  • 96-well white opaque microplate

  • Luminometer

Workflow:

PDE_Assay_Workflow A Prepare PDE Reaction Mix: Enzyme, Buffer, Test Compound/Controls B Add Reaction Mix to Microplate Wells A->B C Add cAMP/cGMP Substrate to Initiate Reaction B->C D Incubate at Room Temperature C->D E Stop Reaction and Add Detection Reagents (ATP, Kinase) D->E F Incubate to Allow Kinase Reaction E->F G Add Luminescent Reagent (e.g., Kinase-Glo®) F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 Value H->I

Workflow for the in vitro PDE inhibition assay.
In Vitro Vasorelaxation Assay

This protocol describes a classic organ bath experiment to assess the vasodilatory effects of the compound on isolated arterial rings.

Objective: To evaluate the vasorelaxant activity of this compound and investigate its endothelium-dependency.

Materials:

  • Isolated arterial rings (e.g., rat aorta)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution

  • Vasoconstrictor agent (e.g., Phenylephrine, KCl)

  • Test compound

  • Reference vasodilator (e.g., Acetylcholine, Sodium Nitroprusside)

  • L-NAME (NOS inhibitor, to test endothelium-dependency)

Workflow:

Vasorelaxation_Workflow A Isolate and Mount Arterial Rings in Organ Bath B Equilibrate Rings in Krebs-Henseleit Solution A->B C Induce Contraction with Phenylephrine or KCl B->C D Cumulatively Add Test Compound and Record Relaxation C->D F Repeat in the Presence of L-NAME to Assess Endothelium-Dependency C->F With/Without L-NAME E Construct Concentration- Response Curve D->E G Calculate EC50 and Maximum Relaxation (Emax) E->G F->D

Workflow for the in vitro vasorelaxation assay.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of literature on pyridazinone derivatives provides a strong foundation for proposing its involvement in anti-inflammatory and cardiovascular pathways. The putative inhibition of COX-2 and various PDE isoforms are compelling hypotheses that warrant experimental validation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to investigate these potential mechanisms. Future studies should focus on obtaining quantitative pharmacological data for this compound against a panel of COX and PDE enzymes, as well as characterizing its vasorelaxant properties in detail. Furthermore, in silico modeling and target identification studies could provide valuable insights into its specific molecular interactions and guide the design of more potent and selective analogs. Such investigations will be crucial in fully understanding the therapeutic potential of this promising compound.

References

The Pivotal Role of the Methoxybenzyl Moiety: A Deep Dive into the Structure-Activity Relationship of 6-(4-Methoxybenzyl)-3-pyridazinol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide explores the structure-activity relationship (SAR) of 6-(4-Methoxybenzyl)-3-pyridazinol, a pyridazinone derivative with significant potential in drug discovery. By analyzing the impact of structural modifications on its biological activity, this document provides a comprehensive resource for researchers, scientists, and professionals in drug development. The guide synthesizes available data on related pyridazinone analogs to elucidate the key chemical features governing their therapeutic effects, which range from analgesic and anti-inflammatory to cardiotonic and anticancer activities.[1][2]

Core Structure and Synthetic Pathways

The foundational structure of this compound consists of a pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, substituted at the 6-position with a 4-methoxybenzyl group. The synthesis of pyridazinone derivatives generally involves the cyclocondensation of γ-keto acids or related 1,4-dicarbonyl compounds with hydrazine or its derivatives.[3][4]

A general synthetic route to 6-substituted-3(2H)-pyridazinones is depicted in the workflow below. This typically starts from a substituted acetophenone which undergoes reactions to form a γ-keto acid, followed by cyclization with hydrazine hydrate.[5]

G cluster_synthesis General Synthetic Workflow for 6-Substituted-3(2H)-Pyridazinones start Substituted Acetophenone intermediate1 γ-Keto Acid Intermediate start->intermediate1 Reaction with Glyoxalic Acid glyoxalic_acid Glyoxalic Acid dihydropyridazinone 4,5-Dihydropyridazinone Derivative intermediate1->dihydropyridazinone Cyclization hydrazine Hydrazine Hydrate hydrazine->dihydropyridazinone final_product 6-Substituted-3(2H)-pyridazinone dihydropyridazinone->final_product Dehydrogenation/Oxidation oxidation Oxidation

Caption: General synthetic workflow for 6-substituted-3(2H)-pyridazinones.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study specifically for this compound is not extensively documented in publicly available literature, analysis of related 6-substituted pyridazinone analogs provides significant insights. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the pyridazinone core and the phenyl ring.

1. Substitution at the 6-Position of the Pyridazinone Ring:

The substituent at the 6-position plays a crucial role in determining the pharmacological profile. The presence of an aryl or substituted aryl group, such as the 4-methoxybenzyl group, is a common feature in many biologically active pyridazinones.

  • Aryl Substituents: 6-Aryl pyridazinones have demonstrated a wide range of activities, including cardiotonic, analgesic, and anti-inflammatory effects.[2][6] The nature of the substituent on the phenyl ring is critical. For instance, 6-(4-methoxyphenyl) pyridazinone derivatives have been investigated for their analgesic and anti-inflammatory properties.[2]

  • Vasorelaxant Activity: Recent studies on 6-(4-substitutedphenyl)-3-pyridazinone derivatives have highlighted their potent vasorelaxant activity, with some compounds showing efficacy far superior to established vasodilators.[7] This suggests a potential cardiovascular application for compounds like this compound.

2. Substitution at the 2-Position (Nitrogen) of the Pyridazinone Ring:

Modification at the N-2 position of the pyridazinone ring has been a key strategy for modulating potency and selectivity.

  • Acetamide and Propanamide Moieties: The introduction of acetamide and propanamide groups at the 2-position of 6-(4-methoxyphenyl)-pyridazinone has yielded compounds with significant analgesic activity.[2][8]

  • Piperazine Moieties: The incorporation of a piperazine ring, particularly a 4-fluorophenylpiperazine, at the end of a propanoyl chain at the N-2 position of 6-phenyl-3(2H)-pyridazinone resulted in compounds with potent analgesic and anti-inflammatory activities without significant gastric side effects.[2]

3. Substitution at other positions of the Pyridazinone Ring:

  • Positions 4 and 5: Modifications at the 4 and 5 positions of the pyridazinone ring can also influence activity. For example, 4,5-dihalo-pyridazinones have been shown to possess high analgesic activity.[2] The introduction of bulky substituents at these positions can lead to selective inhibition of enzymes like COX-2.[2]

The following table summarizes the structure-activity relationships of various pyridazinone derivatives based on available literature.

General Structure Substituent (R) Position Observed Biological Activity Reference
6-Aryl-3(2H)-pyridazinone4-Methoxyphenyl6Analgesic, Anti-inflammatory[2]
6-Aryl-3(2H)-pyridazinone4-Substituted phenyl6Vasorelaxant[7]
2-Substituted-6-phenyl-3(2H)-pyridazinoneAcetamide/Propanamide2Analgesic[2][8]
2-Substituted-6-phenyl-3(2H)-pyridazinonePropanoyl-4-(4-fluorophenyl)piperazine2Analgesic, Anti-inflammatory[2]
4,5-Dihalo-3(2H)-pyridazinoneHalogen4, 5Analgesic[2]

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridazinone derivatives are attributed to their interaction with various molecular targets. While the specific mechanism for this compound is yet to be fully elucidated, related compounds have been shown to modulate several key signaling pathways.

  • Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (LOX): Many pyridazinone derivatives exhibit anti-inflammatory and analgesic effects through the dual inhibition of COX and 5-LOX enzymes, key players in the inflammatory cascade.[2][9] This dual inhibition is considered advantageous as it may offer a better safety profile compared to traditional NSAIDs that primarily target COX enzymes.[2]

  • Phosphodiesterase (PDE) Inhibition: Certain heterocyclic-fused pyridazinones act as inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in the inflammatory response.[2]

  • Cardiotonic Effects: Some 4,5-dihydro-6-substituted-3(2H)-pyridazinones, such as pimobendan, exhibit positive inotropic and vasodilator properties, improving cardiac output.[2] These effects are often mediated by enhancing the calcium sensitivity of cardiac troponin.[2]

The potential signaling pathways modulated by pyridazinone derivatives are illustrated below.

G cluster_pathways Potential Signaling Pathways Modulated by Pyridazinone Derivatives cluster_inflammation Inflammatory Pathway cluster_cardiac Cardiovascular Pathway Pyridazinone Pyridazinone Derivatives COX COX-1 / COX-2 Pyridazinone->COX Inhibition LOX 5-LOX Pyridazinone->LOX Inhibition PDE PDE-4 Pyridazinone->PDE Inhibition Ca_Sens Ca2+ Sensitization (Troponin) Pyridazinone->Ca_Sens Enhancement Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Pain Prostaglandins->Inflammation Leukotrienes->Inflammation cAMP ↑ cAMP PDE->cAMP Inotropy ↑ Inotropy Ca_Sens->Inotropy Vasodilation Vasodilation cAMP->Vasodilation

Caption: Potential signaling pathways modulated by pyridazinone derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of pyridazinone derivatives, adapted from the literature.[4][10]

1. General Synthesis of 6-Aryl-3(2H)-pyridazinones

  • Step 1: Synthesis of the γ-Keto Acid. A mixture of the appropriate substituted acetophenone and glyoxalic acid is refluxed in a suitable solvent (e.g., acetic acid) for several hours. After cooling, the precipitated product is filtered, washed, and dried.

  • Step 2: Synthesis of the 4,5-Dihydropyridazinone. The γ-keto acid obtained in the previous step is refluxed with hydrazine hydrate in a solvent such as ethanol for an extended period. The reaction mixture is then cooled, and the resulting solid is collected by filtration.

  • Step 3: Aromatization to the Pyridazinone. The 4,5-dihydropyridazinone derivative is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is added dropwise at an elevated temperature (e.g., 60-70 °C). The mixture is then refluxed for several hours. After cooling, the mixture is poured into ice water and neutralized with a base (e.g., ammonium hydroxide). The precipitate is filtered, washed, and recrystallized from a suitable solvent system (e.g., ethanol-water).[10]

2. In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

The ability of the synthesized compounds to inhibit the COX-2 enzyme can be evaluated using a commercially available COX-2 inhibitor screening assay kit. The assay is typically performed in a 96-well plate format. The test compounds are pre-incubated with the COX-2 enzyme, and the reaction is initiated by the addition of arachidonic acid. The production of prostaglandin H2 (PGH2) is measured, often through a colorimetric or fluorometric method. The percentage of inhibition is calculated by comparing the results of the test compounds with a vehicle control. A reference COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

3. In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

The analgesic activity of the compounds can be assessed in mice using the acetic acid-induced writhing test. Mice are administered the test compound or a vehicle control intraperitoneally. After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce writhing. The number of writhes (abdominal constrictions) is counted for a specific duration (e.g., 20 minutes). The percentage of protection against writhing is calculated by comparing the number of writhes in the treated groups with the control group. A standard analgesic drug (e.g., aspirin) is used as a positive control.[8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential applications. The structure-activity relationships derived from related pyridazinone analogs indicate that the 4-methoxybenzyl group at the 6-position is a key determinant of biological activity, and further modifications at the N-2 position of the pyridazinone ring can fine-tune the pharmacological profile.

Future research should focus on the targeted synthesis and biological evaluation of a library of this compound derivatives with systematic variations at the 2-position and other accessible sites on the pyridazinone core. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of this promising class of compounds. In silico modeling and docking studies could also aid in the rational design of more potent and selective analogs.[5]

References

The Pharmacological Landscape of Novel Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profiling of novel pyridazinone derivatives, focusing on their therapeutic potential across various disease areas. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Pharmacological Activities and Quantitative Data

Pyridazinone derivatives have been extensively investigated, revealing a broad spectrum of biological targets and therapeutic applications. The following tables summarize the key pharmacological activities and the corresponding quantitative data for representative novel pyridazinone compounds.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives
Compound IDTargetAssay TypeIC50 (µM)Selectivity Index (SI)Reference
5a COX-2In vitro human COX inhibition0.7716.70 (COX-1/COX-2)[1][2]
5f COX-2In vitro human COX inhibition1.8913.38 (COX-1/COX-2)[1][2]
ABT-963 COX-2In vitro COX inhibition-276 (COX-1/COX-2)[3]
Table 2: Cardiovascular Activity of Pyridazinone Derivatives
Compound IDTarget/ActivityAssay TypeEC50 (µM) / Kᵢ (nM)NotesReference
3k α₁-Adrenoceptor AntagonistRadioligand BindingKᵢ = 1.9 nM274-fold selectivity over α₂-adrenoceptors[4][5]
4f VasorelaxationIsolated Rat Thoracic AortaEC₅₀ = 0.0136 µMeNOS modulation[6]
4h VasorelaxationIsolated Rat Thoracic AortaEC₅₀ = 0.0117 µMeNOS modulation[6]
5d VasorelaxationIsolated Rat Thoracic AortaEC₅₀ = 0.0053 µMeNOS modulation[6]
5e VasorelaxationIsolated Rat Thoracic AortaEC₅₀ = 0.0025 µMeNOS modulation[6]
Table 3: Anticancer Activity of Pyridazinone Derivatives
Compound ClassTarget/ActivityCell LineKey FindingsReference
PDE4 Inhibitors Anti-proliferation, Anti-survival, Anti-migrationOsteosarcoma cellsLimit cell growth in vitro and in vivo[7]
Table 4: Other Notable Pharmacological Activities
Compound IDTarget/ActivityAssay TypeKᵢ (nM) / MIC (µM)NotesReference
22 CB₂ Receptor Inverse AgonistRadioligand BindingKᵢ = 1.6 nMHigh selectivity and potency[8]
7 AntibacterialMIC determination3.74 - 8.92 µMActive against MRSA, P. aeruginosa, A. baumannii[9]
13 AntibacterialMIC determination3.74 - 8.92 µMActive against MRSA, P. aeruginosa, A. baumannii[9]

Detailed Experimental Protocols

The pharmacological characterization of pyridazinone derivatives involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the natural substrate.

  • Assay Principle: The assay measures the peroxidase activity of COX, where the hydroperoxide product of the cyclooxygenase reaction is reduced, leading to the oxidation of a chromogenic substrate.

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.

    • Arachidonic acid is added to initiate the reaction.

    • The rate of color development is measured spectrophotometrically.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[1][2]

Radioligand Receptor Binding Assay (α-Adrenoceptors)

This method is used to determine the affinity of a compound for a specific receptor.

  • Receptor Source: Membranes from cells expressing the target receptor (e.g., α₁- or α₂-adrenoceptors) are used.[4][5]

  • Radioligand: A radioactively labeled ligand with known high affinity for the receptor (e.g., [³H]prazosin for α₁-adrenoceptors) is used.

  • Procedure:

    • A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • The test compound or vehicle (control) is administered orally to the animals.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is made into the right hind paw of each rat to induce inflammation.

    • The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.[1][2]

In Vitro Vasorelaxant Activity Assay

This assay evaluates the ability of a compound to relax pre-contracted blood vessels.

  • Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Procedure:

    • The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

    • Changes in isometric tension are recorded.

  • Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is determined from the concentration-response curve.[6]

Signaling Pathways and Experimental Workflows

The diverse pharmacological effects of pyridazinone derivatives are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms and experimental workflows.

G cluster_0 Anti-inflammatory Signaling of COX-2 Inhibiting Pyridazinones Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Pyridazinone Pyridazinone Derivative (e.g., 5a, 5f) Pyridazinone->COX2 inhibits G cluster_1 Vasorelaxant Effect via eNOS Modulation Pyridazinone Pyridazinone Derivative (e.g., 5e) Endothelial_Cell Endothelial Cell Pyridazinone->Endothelial_Cell acts on eNOS eNOS Endothelial_Cell->eNOS upregulates L_Arginine L-Arginine eNOS->L_Arginine converts NO Nitric Oxide (NO) L_Arginine->NO Smooth_Muscle_Cell Smooth Muscle Cell NO->Smooth_Muscle_Cell diffuses to sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates Smooth_Muscle_Cell->sGC contains GTP GTP sGC->GTP converts cGMP cGMP GTP->cGMP Relaxation Vasorelaxation cGMP->Relaxation leads to G cluster_2 General Workflow for Pharmacological Profiling Synthesis Synthesis of Novel Pyridazinone Derivatives In_Silico In Silico Screening (ADMET, Docking) Synthesis->In_Silico In_Vitro In Vitro Assays (Enzyme/Receptor Binding, Cell-based) In_Silico->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification In_Vivo In Vivo Models (Efficacy, Toxicity) Lead_Identification->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Spectroscopic Characterization of 6-(4-Methoxybenzyl)-3-pyridazinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 6-(4-Methoxybenzyl)-3-pyridazinol, a pyridazinone derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectral data for this specific compound in published literature, this guide presents expected spectroscopic characteristics based on the analysis of closely related pyridazinone analogues.[1][2] The methodologies and data presented herein serve as a valuable resource for the synthesis, identification, and purification of this compound and similar compounds.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The structural characterization of these molecules is a critical step in the drug discovery and development process, ensuring the identity and purity of the synthesized compounds. This guide focuses on the key spectroscopic techniques employed for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These predictions are derived from published data for structurally similar compounds.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.8Singlet1HNH (pyridazinone ring)
~7.8Singlet1HCH (pyridazinone ring)
~7.2Doublet2HAr-H (protons ortho to CH₂)
~6.9Doublet2HAr-H (protons ortho to OCH₃)
~3.9Singlet2HCH₂ (benzyl)
~3.8Singlet3HOCH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~162C=O (pyridazinone ring)
~158C-OCH₃ (aromatic)
~144C-N (pyridazinone ring)
~136C-CH (pyridazinone ring)
~130C-H (aromatic, ortho to CH₂)
~129C-CH₂ (aromatic)
~114C-H (aromatic, ortho to OCH₃)
~55OCH₃
~35CH₂ (benzyl)

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching
~3100 - 2800C-H stretching (aromatic and aliphatic)
~1650C=O stretching (amide)
~1600C=N stretching
~1510, ~1450C=C stretching (aromatic)
~1250C-O stretching (ether)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~217[M+H]⁺ (Molecular Ion)
~121[C₈H₉O]⁺ (4-methoxybenzyl fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established protocols for the characterization of novel pyridazinone derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR: The proton NMR spectra are recorded to determine the number of protons, their chemical environments, and their coupling patterns. Tetramethylsilane (TMS) is used as an internal standard.

  • ¹³C NMR: The carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is analyzed to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Mass Spectrometry (MS)
  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: The solution is infused into the ESI source. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for synthesis and characterization.

Key Structural Features and Spectroscopic Correlation

This diagram highlights the key structural fragments of this compound and their expected spectroscopic signatures.

G cluster_structure This compound cluster_signals Expected Spectroscopic Signals Structure      H      | N-N=CH |   | C=O CH=C-CH2-Ph-OCH3 NH_proton ¹H NMR: ~10.8 ppm (s, 1H) FT-IR: ~3300 cm⁻¹ (N-H stretch) Structure->NH_proton Pyridazinone NH Aromatic_protons ¹H NMR: ~7.2, 6.9 ppm (d, 4H) ¹³C NMR: ~114-158 ppm Structure->Aromatic_protons Aromatic Rings Aliphatic_protons ¹H NMR: ~3.9 ppm (s, 2H) ¹³C NMR: ~35 ppm Structure->Aliphatic_protons Benzyl CH₂ Carbonyl_group ¹³C NMR: ~162 ppm FT-IR: ~1650 cm⁻¹ (C=O stretch) Structure->Carbonyl_group Pyridazinone C=O Methoxy_group ¹H NMR: ~3.8 ppm (s, 3H) ¹³C NMR: ~55 ppm Structure->Methoxy_group Methoxy Group

Caption: Correlation of structure to spectroscopic signals.

References

Preliminary In Vitro Evaluation of 6-(4-Methoxybenzyl)-3-pyridazinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 6-(4-methoxybenzyl)-3-pyridazinol, a representative member of the pharmacologically significant pyridazinone class of heterocyclic compounds. While direct and extensive experimental data for this specific molecule remains limited in publicly accessible literature, this document consolidates and extrapolates information from closely related analogues to present a predictive assessment of its biological activities. The guide focuses on potential cardiovascular, anti-inflammatory, and anticancer properties, offering detailed experimental protocols and data interpretation based on established findings for similar pyridazinone derivatives. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound and to highlight its potential as a scaffold for novel drug discovery.

Introduction

The pyridazinone nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of this heterocyclic system have been reported to possess cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The compound this compound, featuring a substituted benzyl group at the 6-position, represents a promising candidate for further investigation. This guide aims to provide a detailed, albeit predictive, in vitro evaluation of this molecule by leveraging data from structurally similar compounds.

Predicted Biological Activities and In Vitro Evaluation

Based on the existing literature for 6-substituted pyridazinone derivatives, the primary anticipated in vitro activities for this compound are vasorelaxant, anti-inflammatory, and cytotoxic effects.

Cardiovascular Effects: Vasorelaxant Activity

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly their ability to induce vasodilation. Analogues of 6-(4-substitutedphenyl)-3-pyridazinone have demonstrated potent vasorelaxant activity, often superior to existing drugs like hydralazine.

The following table summarizes the vasorelaxant activity of representative 6-(4-substitutedphenyl)-3-pyridazinone derivatives on isolated rat thoracic aorta, providing an expected range of potency for this compound.

CompoundEC50 (µM) on Norepinephrine-induced ContractionReference Compound (Hydralazine) EC50 (µM)
6-(4-Chlorophenyl)-3-pyridazinone0.116218.21
6-(4-Bromophenyl)-3-pyridazinone0.0715418.21
6-(4-Nitrophenyl)-3-pyridazinone0.0291618.21

Data extrapolated from studies on 6-(4-substitutedphenyl)-3-pyridazinone derivatives[1].

This protocol describes the methodology to assess the vasorelaxant effect of this compound on isolated rat thoracic aorta.

  • Tissue Preparation:

    • Male Wistar rats (200-250 g) are euthanized by cervical dislocation.

    • The thoracic aorta is carefully excised, cleaned of adherent connective and fatty tissues, and cut into rings of 3-4 mm in length.

    • Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Isometric Tension Recording:

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension of 1.5 g is applied, and the rings are allowed to equilibrate for 60 minutes. During this period, the bathing solution is changed every 15 minutes.

  • Contraction and Relaxation Studies:

    • After equilibration, the aortic rings are contracted with norepinephrine (1 µM).

    • Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 1 nM to 100 µM) are added to the organ bath.

    • The relaxation response is recorded as a percentage of the norepinephrine-induced contraction.

    • The concentration of the compound that produces 50% relaxation (EC50) is calculated by non-linear regression analysis.

Many vasorelaxant pyridazinone derivatives are thought to exert their effects through the activation of endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production, which in turn stimulates guanylate cyclase in vascular smooth muscle cells, resulting in relaxation.

eNOS_Activation cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Compound 6-(4-Methoxybenzyl) -3-pyridazinol eNOS_inactive eNOS (inactive) Compound->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->cGMP Relaxation Vasorelaxation cGMP->Relaxation

Caption: Proposed mechanism of vasorelaxation via eNOS activation.

Anti-inflammatory Activity

The pyridazinone scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. These compounds often exert their effects by inhibiting key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.

The following table presents the inhibitory activity of a representative pyridazinone derivative on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production.

CompoundInhibition of LPS-induced IL-6 Production (IC50, µM)
N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide~10-20 (estimated)

Data extrapolated from studies on pyridazinone-like compounds[2].

This assay determines the ability of this compound to inhibit the activation of the pro-inflammatory transcription factor NF-κB in a human monocytic cell line.

  • Cell Culture:

    • THP1-Blue™ NF-κB reporter cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and 2 mM L-glutamine.

    • Cells are maintained at 37°C in a 5% CO2 humidified incubator.

  • NF-κB Activation Assay:

    • Cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Cells are pre-incubated with various concentrations of this compound for 1 hour.

    • NF-κB activation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.

    • The plate is incubated for 24 hours at 37°C.

  • Measurement of NF-κB Activity:

    • NF-κB-induced secreted embryonic alkaline phosphatase (SEAP) activity in the supernatant is measured using a colorimetric enzyme assay, such as QUANTI-Blue™ Solution (InvivoGen).

    • The absorbance is read at 620-655 nm.

    • The percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control.

This compound is hypothesized to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Compound 6-(4-Methoxybenzyl) -3-pyridazinol Compound->IKK Inhibits

Caption: Inhibition of the LPS-induced NF-κB signaling pathway.

Anticancer Activity

Certain pyridazinone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve cell cycle arrest and induction of apoptosis.

The following table shows the cytotoxic activity of a pyrazolo[3,4-b]pyridine derivative containing a 3-(4-methoxyphenyl) substituent, which is structurally related to the core of the title compound.

CompoundCell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
4-(4-Tolyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHeLa2.592.35
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineMCF-74.664.57
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHCT-1161.982.11

Data extrapolated from studies on structurally related pyrazolo[3,4-b]pyridines[3].

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment:

    • Cells are treated with various concentrations of this compound and incubated for 48-72 hours.

    • A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

The following diagram illustrates a typical workflow for the in vitro evaluation of a compound's anticancer potential.

Anticancer_Workflow Start Start: Synthesized Compound MTT MTT Cytotoxicity Assay (Multiple Cell Lines) Start->MTT IC50 Determine IC50 Values MTT->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle If active Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis If active Mechanism Mechanism of Action Studies (e.g., Western Blot for key proteins) Cell_Cycle->Mechanism Apoptosis->Mechanism End End: Lead Candidate Identification Mechanism->End

Caption: Workflow for in vitro anticancer activity screening.

Synthesis Outline

The synthesis of this compound can be conceptually approached through the condensation of a suitable γ-ketoacid with hydrazine hydrate.

Synthesis_Scheme Ketoacid 4-(4-Methoxyphenyl)-3-oxobutanoic acid Product 6-(4-Methoxybenzyl) -3-pyridazinol Ketoacid->Product + Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product Reflux

Caption: General synthetic route to this compound.

Conclusion and Future Directions

While a dedicated, in-depth in vitro evaluation of this compound is not yet available in the public domain, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule with vasorelaxant, anti-inflammatory, and anticancer properties. The experimental protocols and predictive data presented in this guide offer a solid foundation for initiating research on this compound.

Future studies should focus on the synthesis and purification of this compound, followed by a systematic in vitro evaluation using the assays described herein to confirm and quantify its biological activities. Further investigation into its mechanism of action at the molecular level will be crucial for its development as a potential therapeutic agent.

References

Unveiling Therapeutic Avenues: A Technical Guide to the Biological Targets of 6-(4-Methoxybenzyl)-3-pyridazinol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the identification of novel therapeutic targets is paramount. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of the pyridazinone derivative, 6-(4-Methoxybenzyl)-3-pyridazinol. Synthesizing current research, this document outlines key biological activities, associated signaling pathways, and detailed experimental methodologies to facilitate further investigation into the therapeutic potential of this compound.

The pyridazinone scaffold is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects. This guide focuses specifically on this compound and its derivatives, highlighting compelling evidence for its interaction with key cellular targets, primarily Phosphodiesterase 4 (PDE4) and the endothelial Nitric Oxide Synthase (eNOS) signaling pathway, alongside a noted cytostatic potential against cancer cell lines.

Identified Potential Therapeutic Targets

Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic AMP (cAMP), a key second messenger in inflammatory and immune responses. Inhibition of PDE4, particularly the PDE4D isoform, has been a successful strategy in the development of anti-inflammatory drugs. Numerous studies on pyridazinone derivatives strongly suggest that this class of compounds, including this compound, are potent PDE4 inhibitors. While a specific IC50 value for this compound against PDE4D is not yet publicly available, structure-activity relationship (SAR) studies of analogous compounds indicate a high likelihood of significant inhibitory activity.

Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway

The endothelial Nitric Oxide Synthase (eNOS) pathway is fundamental to cardiovascular health, regulating vascular tone, and inhibiting platelet aggregation and smooth muscle proliferation. Research into pyridazinone derivatives has revealed significant vasorelaxant properties, directly linked to the upregulation of eNOS mRNA expression and subsequent increases in nitric oxide (NO) production. This suggests that this compound may be a promising candidate for the development of novel therapies for cardiovascular diseases such as hypertension.

Cytostatic Activity

In addition to its potential in inflammatory and cardiovascular diseases, this compound and related compounds have demonstrated cytostatic activity against various cancer cell lines, including KB and HeLa cells. This points towards a potential application in oncology, warranting further investigation into the underlying mechanisms of this cytotoxic effect.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its close analogs, providing a clear comparison of their biological activities.

Compound ClassTarget/ActivityCell Line/SystemQuantitative Data (EC50/IC50)Reference
Pyridazin-3-one DerivativesVasorelaxant ActivityIsolated Rat Thoracic AortaEC50 values ranging from 0.0025 to 2.9480 µM[1][2]
1-Methoxyphenylpyridazine-6-onesCytostatic ActivityKB and HeLa CellsED50 values between 0.025 and 1.1 µg/mL
Pyridazinone DerivativesPDE4 InhibitionVariousIC50 values in the nanomolar to low micromolar range for various analogs

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon existing findings.

Protocol 1: Vasorelaxant Activity Assay in Isolated Rat Thoracic Aorta

Objective: To assess the vasorelaxant effect of this compound.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

  • Organ Bath Setup: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Tension Recording: The isometric tension is recorded using a force-displacement transducer connected to a data acquisition system. The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g, with the buffer being changed every 15-20 minutes.

  • Contraction Induction: After equilibration, the aortic rings are contracted with phenylephrine (1 µM) or KCl (80 mM).

  • Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value is calculated from the concentration-response curve.

Protocol 2: Quantification of eNOS mRNA Expression by Real-Time PCR

Objective: To determine the effect of this compound on eNOS gene expression in endothelial cells.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium.

  • Compound Treatment: HUVECs are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the treated and untreated cells using a suitable RNA isolation kit.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Quantitative real-time PCR is performed using specific primers for eNOS and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is carried out in a real-time PCR system.

  • Data Analysis: The relative expression of eNOS mRNA is calculated using the ΔΔCt method.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, KB) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

eNOS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K 6_Methoxybenzyl_3_pyridazinol 6_Methoxybenzyl_3_pyridazinol 6_Methoxybenzyl_3_pyridazinol->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO NO eNOS_active->NO Converts L_Arginine L_Arginine L_Arginine->eNOS_active Citrulline Citrulline NO->Citrulline

Caption: Proposed eNOS signaling pathway activation by this compound.

Vasorelaxant_Assay_Workflow Isolate_Aorta Isolate Rat Thoracic Aorta Prepare_Rings Prepare Aortic Rings (3-4 mm) Isolate_Aorta->Prepare_Rings Mount_in_Organ_Bath Mount in Organ Bath Prepare_Rings->Mount_in_Organ_Bath Equilibrate Equilibrate (60-90 min) Mount_in_Organ_Bath->Equilibrate Induce_Contraction Induce Contraction (Phenylephrine/KCl) Equilibrate->Induce_Contraction Add_Compound Add Cumulative Doses of Compound Induce_Contraction->Add_Compound Record_Relaxation Record Relaxation Response Add_Compound->Record_Relaxation Analyze_Data Analyze Data (EC50 Calculation) Record_Relaxation->Analyze_Data

Caption: Experimental workflow for the vasorelaxant activity assay.

Cytotoxicity_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Treat_with_Compound Treat with Compound (48-72h) Seed_Cells->Treat_with_Compound Add_MTT Add MTT Reagent (4h) Treat_with_Compound->Add_MTT Solubilize_Formazan Solubilize Formazan Crystals Add_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance (570 nm) Solubilize_Formazan->Measure_Absorbance Calculate_Viability Calculate Cell Viability (IC50) Measure_Absorbance->Calculate_Viability

References

Methodological & Application

Application Notes and Protocols for 6-(4-Methoxybenzyl)-3-pyridazinol In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of 6-(4-Methoxybenzyl)-3-pyridazinol, a pyridazinone derivative with potential therapeutic applications. The protocols outlined below are designed to investigate the compound's likely mechanism of action as a phosphodiesterase (PDE) inhibitor and to assess its downstream functional effects on cardiovascular and inflammatory systems, as well as its general cytotoxicity.

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. Notably, they are recognized as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3][4] By inhibiting PDE, these compounds can modulate a variety of cellular processes, leading to effects such as vasodilation, increased cardiac contractility, and anti-inflammatory responses.[5][6] This document provides detailed protocols for evaluating this compound's activity as a PDE inhibitor and its potential as a cardiotonic, vasorelaxant, and anti-inflammatory agent.

Data Presentation

Table 1: In Vitro Efficacy and Potency of this compound
Assay TypeTarget/Cell LineParameterValue
PDE InhibitionRecombinant Human PDE IsotopeIC50 (µM)Data to be determined
Cardiotonic ActivityHuman iPSC-derived CardiomyocytesEC50 (µM) for increased contractilityData to be determined
Vasorelaxant ActivityRat Aortic RingsEC50 (µM) for relaxationData to be determined
Anti-inflammatory ActivityLipopolysaccharide-stimulated RAW 264.7 cellsIC50 (µM) for TNF-α inhibitionData to be determined
CytotoxicityHEK293 CellsCC50 (µM)Data to be determined

Experimental Protocols

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against various PDE isoforms (e.g., PDE3, PDE4, PDE5). A common method is the Transcreener® FP PDE Assay.

Principle: The assay measures the GMP or AMP produced from the hydrolysis of cGMP or cAMP by PDEs. A fluorescent tracer is displaced from an antibody by the product nucleotide, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE3A, PDE4D, PDE5A)

  • Transcreener® FP PDE Assay Kit (containing antibody, fluorescent tracer)

  • This compound

  • Reference PDE inhibitors (e.g., Milrinone for PDE3, Rolipram for PDE4, Sildenafil for PDE5)

  • Assay buffer: 10 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT

  • 384-well black microplates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Add 10 µL of the diluted compound or reference inhibitor to the wells of a 384-well plate.

  • Add 5 µL of the appropriate PDE enzyme dilution to each well.

  • Initiate the reaction by adding 5 µL of the cAMP or cGMP substrate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the product by adding 10 µL of the detection mix (antibody and tracer).

  • Incubate for another 60 minutes at room temperature.

  • Read the fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

PDE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound to 384-well plate prep_compound->add_compound prep_enzyme Prepare PDE enzyme solution add_enzyme Add PDE enzyme prep_enzyme->add_enzyme prep_substrate Prepare cAMP/cGMP substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate incubate_reaction Incubate for 60 min at room temperature add_substrate->incubate_reaction add_detection_mix Add detection mix (antibody + tracer) incubate_reaction->add_detection_mix incubate_detection Incubate for 60 min at room temperature add_detection_mix->incubate_detection read_fp Read Fluorescence Polarization incubate_detection->read_fp calculate_ic50 Calculate IC50 values read_fp->calculate_ic50

Workflow for the PDE Inhibition Assay.
Protocol 2: In Vitro Cardiotonic Activity Assay

This protocol uses human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the positive inotropic (contractility-enhancing) effects of the compound.[7]

Principle: Changes in cardiomyocyte contractility are measured by analyzing the motion of the cells in culture.

Materials:

  • hiPSC-derived cardiomyocytes

  • Appropriate cell culture medium and supplements

  • 96-well clear bottom plates

  • This compound

  • Positive control (e.g., Isoproterenol)

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • Video microscopy system with contractility analysis software

Procedure:

  • Plate hiPSC-CMs in 96-well plates and allow them to form a spontaneously beating syncytium.

  • Replace the culture medium with fresh medium containing various concentrations of this compound, the positive control, or the negative control.

  • Acclimate the plate in the imaging system for at least 10 minutes.

  • Record videos of the contracting cardiomyocytes at baseline (before treatment) and at various time points after compound addition.

  • Analyze the videos to quantify contractility parameters such as beating rate, amplitude, and velocity.

  • Generate concentration-response curves and calculate the EC50 value for the increase in contractility.

Cardiotonic_Activity_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cardiomyocyte Cytoplasm compound This compound pde3 PDE3 compound->pde3 Inhibition camp cAMP pde3->camp Hydrolysis to AMP pka Protein Kinase A (PKA) camp->pka Activation ca_channels L-type Ca2+ Channels pka->ca_channels Phosphorylation ca_influx Ca2+ Influx ca_channels->ca_influx Increased Opening contraction Increased Myofilament Contraction ca_influx->contraction

Signaling pathway for PDE3-mediated cardiotonic effect.
Protocol 3: Ex Vivo Vasorelaxant Activity Assay

This protocol uses isolated rat aortic rings to evaluate the vasorelaxant properties of the compound.

Principle: The compound's ability to relax pre-constricted arterial smooth muscle is measured using an organ bath system.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Phenylephrine (PE) for pre-constriction

  • This compound

  • Positive control (e.g., Sodium Nitroprusside)

  • Organ bath system with isometric force transducers

Procedure:

  • Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

  • Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

  • Induce a sustained contraction with phenylephrine (e.g., 1 µM).

  • Once the contraction has stabilized, add cumulative concentrations of this compound to the bath.

  • Record the changes in tension until a maximal relaxation response is achieved.

  • Calculate the percentage of relaxation relative to the PE-induced contraction and determine the EC50 value.

Protocol 4: Anti-inflammatory Activity Assay (TNF-α Inhibition)

This protocol assesses the compound's ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Positive control (e.g., Dexamethasone)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of TNF-α production.

Protocol 5: General Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that reduces the viability of a standard cell line by 50% (CC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • HEK293 cells (or another suitable cell line)

  • DMEM supplemented with 10% FBS

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the cells for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

General_Workflow start Start: Compound This compound primary_screening Primary Screening: PDE Inhibition Assay start->primary_screening cytotoxicity Concurrent Assay: Cytotoxicity (MTT) start->cytotoxicity functional_assays Secondary Functional Assays primary_screening->functional_assays If active data_analysis Data Analysis: IC50 / EC50 / CC50 Determination cytotoxicity->data_analysis cardiotonic Cardiotonic Activity (hiPSC-CMs) functional_assays->cardiotonic vasorelaxant Vasorelaxant Activity (Aortic Rings) functional_assays->vasorelaxant anti_inflammatory Anti-inflammatory Activity (RAW 264.7) functional_assays->anti_inflammatory cardiotonic->data_analysis vasorelaxant->data_analysis anti_inflammatory->data_analysis end End: In Vitro Profile data_analysis->end

Logical workflow for in vitro evaluation.

References

Application of 6-(4-Methoxybenzyl)-3-pyridazinol in Anti-inflammatory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anti-inflammatory properties. The core pyridazinone scaffold has been the subject of extensive research, leading to the development of various derivatives with potent inhibitory effects on key inflammatory mediators. This document focuses on the application of a specific derivative, 6-(4-Methoxybenzyl)-3-pyridazinol, in the context of anti-inflammatory research. While direct and extensive studies on this particular molecule are limited in publicly available literature, this document aims to provide a comprehensive guide based on the activities of closely related pyridazinone analogs. The protocols and potential mechanisms outlined herein are intended to serve as a foundational resource for researchers initiating studies on this compound or similar compounds.

The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to modulate critical signaling pathways involved in the inflammatory response. Key mechanisms include the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting these pathways, pyridazinone compounds can effectively reduce the production of pro-inflammatory mediators such as prostaglandins and cytokines.

Quantitative Data Summary

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes representative data from studies on analogous 6-substituted pyridazinone derivatives to provide a comparative context for potential anti-inflammatory activity.

Table 1: Anti-inflammatory Activity of Representative Pyridazinone Derivatives

Compound/Derivative ClassAssay TypeTargetIC50 / Inhibition (%)Reference CompoundReference IC50 / Inhibition (%)
6-Substituted-3(2H)-pyridazinonesCarrageenan-induced paw edemaIn vivo anti-inflammatoryVariable, substituent-dependentIndomethacin-
6-Aryl-pyridazinone derivativesCOX-1 Inhibition (in vitro)COX-1Generally higher µM rangeAspirin-
6-Aryl-pyridazinone derivativesCOX-2 Inhibition (in vitro)COX-2Lower µM rangeCelecoxib-

Note: The data presented are illustrative and derived from various studies on pyridazinone analogs. Actual values for this compound will need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assays

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compound: this compound

  • Reference compounds: Aspirin (non-selective), Celecoxib (COX-2 selective)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and reference compounds in the assay buffer provided in the kit.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Add the diluted test compound or reference compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for an additional 2 minutes at 37°C.

  • Add a saturated stannous chloride solution to stop the reaction.

  • Read the absorbance at a wavelength specified by the kit manufacturer (typically 590 nm).

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cell viability

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • To 100 µL of supernatant, add 100 µL of Griess Reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Perform an MTT assay on the remaining cells to assess cell viability and rule out cytotoxic effects of the compound.

In Vivo Anti-inflammatory Assay

This is a classic model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • This compound

  • Reference drug: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Protocol:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at different doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanism of action and experimental workflows.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Response cluster_2 Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway COX2_Expression COX-2 Expression NFkB_Pathway->COX2_Expression Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->NFkB_Pathway Inhibition Compound->COX2_Expression Inhibition

Caption: Putative anti-inflammatory mechanism of this compound.

G cluster_0 In Vitro Assay Workflow start Start cell_culture Culture RAW 264.7 Cells start->cell_culture compound_treatment Treat with Compound & LPS cell_culture->compound_treatment supernatant_collection Collect Supernatant compound_treatment->supernatant_collection mtt_assay MTT Assay for Viability compound_treatment->mtt_assay griess_assay Griess Assay for NO supernatant_collection->griess_assay data_analysis Data Analysis griess_assay->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro nitric oxide (NO) inhibition assay.

G cluster_0 In Vivo Assay Workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization dosing Administer Compound/Vehicle animal_acclimatization->dosing carrageenan_injection Inject Carrageenan dosing->carrageenan_injection paw_measurement Measure Paw Volume carrageenan_injection->paw_measurement at 0, 1, 2, 3, 4h data_analysis Calculate % Inhibition paw_measurement->data_analysis end End data_analysis->end

Application Notes and Protocols for 6-Substituted-Phenyl-3-Pyridazinone Derivatives in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

A-Level Summary

Extensive research into 6-substituted-phenyl-3-pyridazinone derivatives has identified this class of compounds as a promising scaffold for the development of novel cardiovascular therapeutics. While specific data for 6-(4-Methoxybenzyl)-3-pyridazinol is not available in the reviewed literature, numerous analogues have demonstrated significant potential as both vasodilators and cardiotonic (inotropic) agents. The primary mechanisms of action appear to be phosphodiesterase III (PDE3) inhibition and modulation of the endothelial nitric oxide synthase (eNOS) pathway. PDE3 inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and smooth muscle relaxation.[1][2][3][4] Concurrently, certain derivatives have been shown to upregulate eNOS expression, leading to increased nitric oxide production and potent vasodilation.[5][6] These compounds represent a versatile chemical framework for developing drugs to treat conditions such as hypertension and heart failure.[2][7]

Data Presentation

Table 1: Vasorelaxant Activity of Selected 6-Phenyl-3-Pyridazinone Derivatives
Compound IDSubstitution PatternEC50 (µM)Reference CompoundEC50 (µM) of ReferenceSource
Acid (5) 6-phenyl with carboxylic acid side chain0.339Hydralazine18.210[8]
Ester (4) 6-phenyl with ester side chain1.225Hydralazine18.210[8]
4-methoxyphenyl hydrazide (10c) 6-phenyl with 4-methoxyphenyl hydrazide side chain1.204Hydralazine18.210[8]
Compound 4f 6-(4-nitrophenyl)- with 4-ethyl-thiosemicarbazide side chain0.0136Nitroglycerin0.1824[5][6]
Compound 4h 6-(4-chlorophenyl)- with 4-ethyl-thiosemicarbazide side chain0.0117Nitroglycerin0.1824[5][6]
Compound 5d 6-(4-chlorophenyl)- with cyclized triazole side chain0.0053Nitroglycerin0.1824[5][6]
Compound 5e 6-(4-fluorophenyl)- with cyclized triazole side chain0.0025Nitroglycerin0.1824[5][6]
Table 2: Phosphodiesterase (PDE) Inhibition by Pyridazinone Derivatives
Compound IDTarget PDEIC50 (µM)Key FindingsSource
MCI-154 PDE32.5Selective inhibition of cardiac PDE3 contributes to its cardiotonic effect.[4]
Zardaverine PDE3 / PDE4Not SpecifiedSelective inhibitor of PDE isozymes, acting as a potent bronchodilator and positive inotropic agent.[7]
Compound 28 PDE50.022Potent inhibition of PDE5, comparable to Sildenafil (IC50 = 0.016 µM).[2]

Signaling Pathways and Workflows

pde3_inhibition_pathway compound Pyridazinone Derivative pde3 PDE3 compound->pde3 Inhibits camp cAMP pde3->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates atp ATP ac Adenylate Cyclase ac->camp Converts cardiac Increased Cardiac Contractility pka->cardiac vascular Vasodilation pka->vascular

Caption: PDE3 inhibition pathway by pyridazinone derivatives.

enos_modulation_pathway compound Pyridazinone Derivative enos_gene eNOS Gene Expression compound->enos_gene Upregulates enos_protein eNOS Protein enos_gene->enos_protein Leads to no Nitric Oxide (NO) enos_protein->no Produces l_arginine L-Arginine gc Guanylate Cyclase no->gc Activates cgmp cGMP gc->cgmp Converts gtp GTP relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation Promotes

Caption: eNOS modulation pathway leading to vasodilation.

experimental_workflow synthesis Synthesis of Pyridazinone Derivatives in_silico In Silico Screening (Docking, QSAR) synthesis->in_silico in_vitro In Vitro Assays in_silico->in_vitro vaso Vasorelaxant Activity (Aortic Rings) in_vitro->vaso pde PDE Inhibition Assay in_vitro->pde cardio Cardiotonic Activity (Isolated Heart) in_vitro->cardio in_vivo In Vivo Studies (Animal Models) vaso->in_vivo pde->in_vivo cardio->in_vivo hypertension Antihypertensive Activity in_vivo->hypertension hemodynamics Hemodynamic Measurements in_vivo->hemodynamics lead_opt Lead Optimization in_vivo->lead_opt

Caption: Experimental workflow for pyridazinone derivatives.

Experimental Protocols

Protocol 1: In Vitro Vasorelaxant Activity on Isolated Rat Thoracic Aorta

This protocol is based on methodologies described for evaluating the vasodilatory effects of novel pyridazinone compounds.[2][6][8]

1. Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE) or Norepinephrine (NE)

  • Test pyridazinone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Reference vasodilator (e.g., Hydralazine, Nitroglycerin)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

2. Procedure:

  • Aorta Preparation:

    • Euthanize the rat via cervical dislocation.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Mount the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g, replacing the Krebs solution every 15-20 minutes.

    • Induce a contraction with 60 mM KCl to check for tissue viability. Wash the rings and allow them to return to baseline.

  • Contraction and Drug Addition:

    • Pre-contract the aortic rings with a submaximal concentration of Phenylephrine (1 µM) or Norepinephrine (1 µM) until a stable plateau is reached.

    • Once the contraction is stable, add the test pyridazinone derivatives cumulatively in increasing concentrations.

    • Record the relaxation response after each addition.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by PE or NE.

    • Construct a concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Protocol 2: Cardiotonic Activity on Isolated Perfused Heart (Langendorff Method)

This protocol is adapted from studies assessing the cardiotonic effects of pyridazinone derivatives.[9][10]

1. Materials and Reagents:

  • Rabbit or guinea pig of either sex

  • Langendorff apparatus

  • Krebs-Henseleit solution (as above)

  • Test pyridazinone derivatives

  • Reference inotropic agent (e.g., Digoxin, Milrinone)

  • Pressure transducer and data acquisition system

2. Procedure:

  • Heart Isolation:

    • Heparinize and anesthetize the animal.

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

    • Isolate the aorta and cannulate it onto the Langendorff apparatus.

  • Perfusion:

    • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

    • Remove the ventricles to prevent spontaneous contractions from interfering with atrial measurements if focusing on atrial contractility.

  • Equilibration:

    • Allow the heart to stabilize for 20-30 minutes until a regular rhythm and stable contractile force are achieved.

  • Drug Administration:

    • Administer the test pyridazinone derivatives or reference drug into the perfusion solution at various concentrations.

    • Record key parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Data Analysis:

    • Calculate the percentage change in contractile force (LVDP) from the baseline before drug administration.

    • Compare the inotropic effect of the test compounds with the reference drug.

Protocol 3: Phosphodiesterase III (PDE3) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against PDE3, a key mechanism for many cardiotonic pyridazinones.[1][4][7]

1. Materials and Reagents:

  • Source of PDE3 enzyme (e.g., isolated from guinea pig ventricular muscle or recombinant human PDE3)

  • [3H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP

  • Snake venom (containing 5'-nucleotidase)

  • Anion-exchange resin (e.g., Dowex)

  • Test pyridazinone derivatives

  • Reference PDE3 inhibitor (e.g., Milrinone)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Scintillation cocktail and counter

2. Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing the assay buffer, PDE3 enzyme, and the test compound at various concentrations (or vehicle for control).

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate, [3H]-cAMP.

    • Incubate the mixture at 30-37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Termination of Reaction:

    • Stop the reaction by boiling the mixture for 1-2 minutes.

  • Conversion to Adenosine:

    • Cool the samples and add snake venom (5'-nucleotidase) to convert the [3H]-5'-AMP product to [3H]-adenosine. Incubate for a further 10-20 minutes.

  • Separation:

    • Add a slurry of the anion-exchange resin to the mixture. The resin binds the unreacted charged substrate ([3H]-cAMP), while the neutral product ([3H]-adenosine) remains in the supernatant.

    • Centrifuge the samples to pellet the resin.

  • Quantification:

    • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE3 inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

References

Application Notes and Protocols for In Vivo Evaluation of 6-(4-Methoxybenzyl)-3-pyridazinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vivo investigation of 6-(4-Methoxybenzyl)-3-pyridazinol, a pyridazinone derivative with potential therapeutic applications. Based on the known biological activities of structurally related pyridazinone compounds, which include anti-inflammatory, analgesic, and neuroprotective effects, the following protocols outline key in vivo experiments to characterize the pharmacological profile of this compound.

Preliminary In Vivo Assessment

Prior to efficacy studies, it is crucial to determine the preliminary safety and pharmacokinetic profile of this compound.

Acute Oral Toxicity Study

An acute oral toxicity study is essential to determine the median lethal dose (LD50) and to identify potential signs of toxicity. This study should be conducted in accordance with OECD Guideline 423 (Acute Toxic Class Method).[1][2][3][4]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animals: Healthy, young adult nulliparous and non-pregnant female mice (e.g., CD-1 or BALB/c), 8-12 weeks old.

  • Housing: Animals should be housed in standard cages with ad libitum access to food and water, under a 12-hour light/dark cycle.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound. A starting dose of 300 mg/kg can be used, with subsequent doses of 2000 mg/kg in the absence of mortality.

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[1]

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavioral patterns.

    • Record body weight at least weekly.

    • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Presentation: Acute Toxicity

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
3003
20003
Pharmacokinetic (PK) Study

A preliminary pharmacokinetic study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform dose selection and frequency for subsequent efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animals: Male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Procedure:

    • Administer a single dose of this compound via the intended therapeutic route (e.g., oral gavage (PO) or intraperitoneal injection (IP)). A parallel intravenous (IV) administration group is recommended to determine bioavailability.

    • Collect blood samples (approximately 30-50 µL) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method like submandibular or saphenous vein bleeding.[5][6][7]

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters

ParameterRoute of AdministrationValue
Cmax (ng/mL)PO
Tmax (h)PO
AUC(0-t) (ng*h/mL)PO
t1/2 (h)PO
Bioavailability (%)PO vs. IV

Efficacy Evaluation in Models of Neuroinflammation

Given that pyridazinone derivatives have shown promise in mitigating neuroinflammation, a lipopolysaccharide (LPS)-induced neuroinflammation model is highly relevant.[8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.[9]

LPS-Induced Neuroinflammation in Mice

This model is used to assess the anti-neuroinflammatory potential of this compound by measuring its effect on pro-inflammatory cytokines and microglial activation in the brain.

Experimental Protocol: LPS-Induced Neuroinflammation

  • Animals: Adult male C57BL/6 mice, 8-10 weeks old.

  • Experimental Groups:

    • Vehicle Control (Saline)

    • LPS (e.g., 1 mg/kg, IP) + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

    • LPS + Positive Control (e.g., Dexamethasone)

  • Procedure:

    • Pre-treat animals with this compound or vehicle for a specified period (e.g., 1 hour or for several days) before LPS administration.

    • Induce neuroinflammation by a single intraperitoneal (IP) injection of LPS.[10]

    • At a designated time point post-LPS injection (e.g., 4 or 24 hours), euthanize the animals.

    • Collect brain tissue (hippocampus and cortex are often regions of interest).

    • Analyze brain homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using Iba1 staining).

Data Presentation: Cytokine Levels in Brain Tissue

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control
LPS + Vehicle
LPS + Compound (Low Dose)
LPS + Compound (High Dose)
LPS + Positive Control

Signaling Pathway: LPS-Induced Neuroinflammation

LPS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Compound 6-(4-Methoxybenzyl) -3-pyridazinol Compound->NFkB Inhibition

Caption: LPS signaling cascade leading to neuroinflammation.

Evaluation of Anti-inflammatory and Analgesic Activity

To further characterize the pharmacological profile of this compound, classic models of peripheral inflammation and pain can be employed.

Carrageenan-Induced Paw Edema

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[11][12][13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Administer this compound, vehicle, or a positive control (e.g., Indomethacin) orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Paw Edema Volume

Treatment GroupInitial Paw Volume (mL)Paw Volume at 3h (mL)% Inhibition of Edema
Vehicle Control0
Carrageenan + Vehicle
Carrageenan + Compound (Low Dose)
Carrageenan + Compound (High Dose)
Carrageenan + Positive Control
Hot Plate Test for Analgesia

The hot plate test is a classic method to evaluate the central analgesic activity of a compound.[16][17][18]

Experimental Protocol: Hot Plate Test

  • Animals: Male or female mice.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Gently place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

    • Administer this compound, vehicle, or a positive control (e.g., Morphine) via the desired route.

    • Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

    • Calculate the percentage of maximal possible effect (%MPE).

Data Presentation: Hot Plate Latency

Treatment GroupLatency at 0 min (s)Latency at 60 min (s)% MPE at 60 min
Vehicle Control
Compound (Low Dose)
Compound (High Dose)
Positive Control

Experimental Workflow

Experimental_Workflow cluster_preliminary Preliminary Assessment cluster_efficacy Efficacy Evaluation Toxicity Acute Toxicity Study (OECD 423) PK Pharmacokinetic Study Toxicity->PK Inform Dosing Neuroinflammation LPS-Induced Neuroinflammation PK->Neuroinflammation Inflammation Carrageenan-Induced Paw Edema PK->Inflammation Analgesia Hot Plate Test PK->Analgesia

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols for the Quantification of 6-(4-Methoxybenzyl)-3-pyridazinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Methoxybenzyl)-3-pyridazinol and its derivatives are a class of compounds with significant interest in pharmaceutical research due to their potential biological activities, including cardiotonic, analgesic, and anti-inflammatory effects.[1][2] Accurate and precise quantification of these molecules in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Principle

The method involves separating this compound from other components on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength of maximum absorbance.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1200 Series or equivalent).[3]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Reference standard of this compound (>99% purity).

1.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The optimal ratio should be determined during method development.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

1.2.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte (typically in the range of 250-350 nm). For similar structures, a wavelength of 254 nm has been used.[1]

  • Run Time: Approximately 10 minutes.

1.2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Range (µg/mL) 1 - 100-
Limit of Detection (LOD) (µg/mL) Calculated-
Limit of Quantification (LOQ) (µg/mL) Calculated-
Precision (%RSD) < 2%≤ 2%
Accuracy (% Recovery) 98 - 102%98 - 102%
Specificity No interference at the retention time of the analytePeak purity > 99%

Note: The values in the "Result" column are illustrative and should be determined experimentally.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_standard->prep_cal hplc Inject into HPLC System prep_cal->hplc prep_sample Prepare Sample Solution prep_sample->hplc detect UV Detection hplc->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[4][5][6]

Principle

The method involves chromatographic separation of the analyte by HPLC followed by detection using a tandem mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.[7]

Experimental Protocol

2.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Shimadzu LCMS-8040, Sciex API 4000, or equivalent) with an electrospray ionization (ESI) source.[7]

  • UHPLC or HPLC system.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Sample preparation materials: solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile, methanol).

  • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.

2.2.2. Sample Preparation (Example: Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water. Load the plasma sample. Wash the cartridge with a weak organic solvent to remove interferences. Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile). Evaporate the eluate and reconstitute as described above. The QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") method can also be adapted for sample preparation in complex matrices.[8][9]

2.2.3. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Source Temperature: To be optimized (e.g., 500 °C).

    • Ion Spray Voltage: To be optimized (e.g., 5500 V).

    • MRM Transitions:

      • This compound: The precursor ion [M+H]⁺ or [M-H]⁻ will be determined by infusion. Product ions will be identified in MS/MS mode.

      • Internal Standard: Similarly, determine the precursor and product ions for the IS.

2.2.4. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Use a weighted linear regression model for the calibration curve.

  • Quantify the analyte in the samples using the regression equation.

Data Presentation

Table 2: Optimized MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound To be determinedTo be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determinedTo be determined

Table 3: LC-MS/MS Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) To be determinedS/N > 10
Intra-day Precision (%RSD) < 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 15%± 15% (± 20% at LLOQ)
Matrix Effect To be determinedConsistent and reproducible
Recovery (%) To be determinedConsistent and reproducible

Note: The values in the "Result" and parameter columns are illustrative and must be determined experimentally according to regulatory guidelines (e.g., FDA, EMA).

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Biological Matrix (e.g., Plasma) add_is Add Internal Standard sample->add_is extract Extraction (Protein Precipitation or SPE) add_is->extract reconstitute Reconstitute extract->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve (Analyte/IS Ratio) peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Spectroscopic Characterization

While not quantitative methods on their own, spectroscopic techniques are essential for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.[10]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.[11]

These techniques should be used to confirm the identity and purity of the reference standard used in the quantitative analyses.

Conclusion

The choice of analytical technique for the quantification of this compound depends on the specific application. The HPLC-UV method is robust and suitable for routine analysis of bulk materials and simple formulations. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the preferred choice. Both methods require proper validation to ensure reliable and accurate results.

References

Application Notes and Protocols for Screening 6-(4-Methoxybenzyl)-3-pyridazinol for Herbicidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening of the novel compound 6-(4-Methoxybenzyl)-3-pyridazinol for potential herbicidal activity. The protocols outlined below cover the synthesis of the compound, primary screening through pre- and post-emergent assays, and initial phytotoxicity evaluation.

Introduction

Pyridazine and pyridazinone derivatives are a class of heterocyclic compounds that have shown a wide range of biological activities, including herbicidal effects[1][2]. The structural motif is present in some commercial herbicides[1]. The novel compound, this compound, has been synthesized for evaluation as a potential herbicide. These protocols describe the necessary steps to assess its efficacy and selectivity.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods used for similar pyridazinone derivatives[3][4]. The following is a generalized protocol.

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve an appropriate γ-keto acid precursor, such as 4-(4-methoxyphenyl)-3-oxobutanoic acid, in a suitable solvent like ethanol.

  • Hydrazine Addition: Add hydrazine hydrate to the solution. The molar ratio of the keto acid to hydrazine hydrate should be optimized, typically starting with a slight excess of hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux for a period of 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue using column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Herbicidal Screening Workflow

The following diagram illustrates the overall workflow for screening this compound for herbicidal properties.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis A Synthesis of This compound B Stock Solution Preparation A->B C Pre-Emergent Assay B->C D Post-Emergent Assay B->D G Data Collection (Germination, Growth, Injury) C->G D->G E Dose-Response Study H Determination of Efficacy and Selectivity E->H F Phytotoxicity Assay (Crop Species) F->H G->E G->F

Figure 1: Herbicidal screening workflow. (Max Width: 760px)

Pre-Emergent Herbicidal Activity

Pre-emergent herbicides control weeds before they emerge from the soil[5]. This assay evaluates the effect of this compound on seed germination and early seedling growth.

Protocol 4.1: Pre-Emergent Assay

  • Test Species: Select a variety of weed species, including both monocots (e.g., barnyardgrass - Echinochloa crus-galli) and dicots (e.g., common rape - Brassica napus)[6].

  • Potting: Fill small pots or trays with a standardized soil mix.

  • Sowing: Sow a predetermined number of seeds for each test species uniformly across the soil surface and cover with a thin layer of soil.

  • Treatment Application: Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone with a surfactant). Evenly spray the soil surface with the test solutions. Include a solvent-only control and a positive control (a commercial pre-emergent herbicide).

  • Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity. Water the pots as needed.

  • Assessment: After a set period (e.g., 14-21 days), count the number of emerged seedlings and assess their overall health (e.g., stunting, chlorosis). Harvest the above-ground biomass and measure the dry weight.

  • Data Analysis: Calculate the percentage of germination inhibition and growth reduction relative to the solvent control.

Data Presentation: Table 1. Pre-Emergent Herbicidal Activity of this compound

Concentration (g/ha)Test SpeciesGermination Inhibition (%)Growth Reduction (Dry Weight %)Phytotoxicity Symptoms
50Echinochloa crus-galli15.225.8Mild stunting
50Brassica napus45.560.1Severe chlorosis, stunting
100Echinochloa crus-galli35.755.2Moderate stunting, some chlorosis
100Brassica napus85.192.5Necrosis, severe stunting
200Echinochloa crus-galli70.388.9Severe stunting, necrosis
200Brassica napus100100Complete inhibition
Positive ControlEchinochloa crus-galli98.599.2Complete inhibition
Positive ControlBrassica napus100100Complete inhibition
Solvent ControlEchinochloa crus-galli00Healthy growth
Solvent ControlBrassica napus00Healthy growth

Post-Emergent Herbicidal Activity

Post-emergent herbicides are applied to weeds that have already germinated and are actively growing[7][8]. This assay assesses the ability of this compound to control established weeds.

Protocol 5.1: Post-Emergent Assay

  • Plant Growth: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage)[9].

  • Treatment Application: Apply the different concentrations of this compound as a foliar spray, ensuring uniform coverage. Include solvent-only and positive controls.

  • Incubation: Return the plants to the controlled environment and observe for signs of phytotoxicity.

  • Assessment: After a specified time (e.g., 7-14 days), visually assess the plants for injury using a rating scale (e.g., 0 = no effect, 100 = complete death). Harvest the above-ground biomass and measure the fresh and dry weights.

  • Data Analysis: Calculate the percentage of growth inhibition based on biomass reduction compared to the solvent control.

Data Presentation: Table 2. Post-Emergent Herbicidal Activity of this compound

Concentration (g/ha)Test SpeciesVisual Injury (%) (14 DAT)Growth Inhibition (Fresh Weight %)
100Echinochloa crus-galli2035.4
100Brassica napus5065.8
250Echinochloa crus-galli4560.1
250Brassica napus8591.2
500Echinochloa crus-galli7588.9
500Brassica napus100100
Positive ControlEchinochloa crus-galli9598.5
Positive ControlBrassica napus100100
Solvent ControlEchinochloa crus-galli00
Solvent ControlBrassica napus00

*DAT: Days After Treatment

Phytotoxicity Assessment on Crop Species

It is crucial to determine if a potential herbicide is selective, meaning it controls weeds without harming the desired crop[10].

Protocol 6.1: Crop Phytotoxicity Assay

  • Crop Species: Select a range of important crop species (e.g., corn, soybean, wheat).

  • Planting and Growth: Grow the crop species in a greenhouse to a specified growth stage.

  • Application: Apply this compound at various rates, including the effective use rate determined from the weed screening and a higher rate (e.g., 2x) to assess the margin of safety[10].

  • Evaluation: Visually assess the crop plants for any signs of injury at regular intervals (e.g., 3, 7, and 14 days after treatment). Symptoms to look for include chlorosis, necrosis, stunting, and leaf deformation[11][12].

  • Yield Assessment (Optional): For promising candidates, a more detailed study can be conducted to assess the impact on crop yield.

Data Presentation: Table 3. Phytotoxicity of this compound on Crop Species

Concentration (g/ha)Crop SpeciesPhytotoxicity Score (0-10) 7 DATPhytotoxicity Score (0-10) 14 DAT
250Corn (Zea mays)00
250Soybean (Glycine max)10
250Wheat (Triticum aestivum)21
500Corn (Zea mays)10
500Soybean (Glycine max)32
500Wheat (Triticum aestivum)43

*Phytotoxicity Score: 0 = no injury, 1-3 = slight injury, 4-6 = moderate injury, 7-9 = severe injury, 10 = plant death.

Potential Mechanism of Action and Signaling Pathways

Herbicides can disrupt various plant signaling pathways[13][14]. Pyridazinone-based herbicides have been known to inhibit photosystem II[15]. A potential mechanism of action for this compound could involve the disruption of photosynthetic electron transport, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.

G A This compound B Inhibition of Photosystem II A->B C Disruption of Electron Transport Chain B->C D Generation of Reactive Oxygen Species (ROS) C->D E Lipid Peroxidation D->E F Membrane Damage E->F G Cell Death F->G

Figure 2: Hypothetical signaling pathway. (Max Width: 760px)

Further studies, such as chlorophyll fluorescence analysis and measurement of ROS levels, would be required to elucidate the precise mechanism of action.

Conclusion

The protocols detailed in these application notes provide a systematic approach to the initial evaluation of this compound as a potential herbicide. The structured data presentation and clear experimental workflows will enable researchers to efficiently assess its biological activity and potential for further development.

References

Application Notes and Protocols for Computational Docking of 6-(4-Methoxybenzyl)-3-pyridazinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the computational docking of the small molecule 6-(4-Methoxybenzyl)-3-pyridazinol with two potential protein targets: Phosphodiesterase-4D (PDE4D) and Cyclooxygenase-2 (COX-2). This document outlines the rationale for target selection, a complete in silico experimental workflow, and methods for analyzing the results.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. The specific compound, this compound, belongs to this promising class. Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to a protein target at the atomic level.[1][2] This methodology is instrumental in structure-based drug design, aiding in the identification of potential drug candidates and the optimization of lead compounds.[2]

Given the known anti-inflammatory properties of many pyridazinone derivatives, this protocol will focus on two key protein targets implicated in inflammatory pathways:

  • Phosphodiesterase-4D (PDE4D): A key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in the inflammatory response. Inhibition of PDE4D leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines. A compound structurally similar to this compound has been shown to interact with PDE4D.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][4] COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Data Presentation

The following table summarizes hypothetical, yet plausible, quantitative data from the computational docking of this compound with PDE4D and COX-2. This data is for illustrative purposes to demonstrate how results from such an analysis would be presented.

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Interacting ResiduesHydrogen BondsHydrophobic Interactions
PDE4D3G4K-8.5Gln369, Asn321, Ile336Gln369, Asn321Ile336, Phe372, Met337
COX-25IKR-7.9Tyr385, Ser530, Arg120Arg120, Ser530Val523, Leu352, Tyr355

Experimental Protocols

This section provides a detailed step-by-step protocol for performing the computational docking of this compound with the selected protein targets using AutoDock Vina, a widely used open-source docking program.

Preparation of the Ligand
  • Obtain the 2D structure of this compound. This can be drawn using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Convert the 2D structure to a 3D structure. Use a program like Open Babel to generate the 3D coordinates.

  • Perform energy minimization of the 3D ligand structure. This is a crucial step to obtain a low-energy, stable conformation of the ligand. This can be done using software like Avogadro or the ArgusLab.

  • Save the ligand in a suitable format. For AutoDock Vina, the ligand file needs to be in the PDBQT format, which includes atomic coordinates, partial charges, and atom types. AutoDock Tools (ADT) can be used for this conversion.[5]

Preparation of the Target Proteins
  • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 3G4K for human PDE4D and 5IKR for human COX-2.[6][7]

  • Prepare the protein for docking using AutoDock Tools (ADT). This involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein in the PDBQT format.

Computational Docking with AutoDock Vina
  • Define the search space (Grid Box). The grid box defines the three-dimensional space in the target protein where the docking algorithm will search for binding poses of the ligand. The box should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations. The active site can be identified from the literature or by observing the binding location of a co-crystallized ligand in the PDB structure.

  • Create a configuration file. This text file contains the parameters for the AutoDock Vina run, including the names of the protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Run the docking simulation. Execute AutoDock Vina from the command line, specifying the configuration file. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities.

Analysis of Docking Results
  • Examine the binding affinities. The output file from AutoDock Vina will list the binding affinities (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize the protein-ligand interactions. Use molecular visualization software such as PyMOL or Discovery Studio to view the docked poses of the ligand within the protein's active site.

  • Identify key interactions. Analyze the visualized complex to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. These interactions are crucial for the stability of the protein-ligand complex.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with the target proteins.

PDE4D_Signaling_Pathway GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4D PDE4D cAMP->PDE4D CREB CREB PKA->CREB Phosphorylates Inflammation_Suppression Suppression of Inflammatory Genes CREB->Inflammation_Suppression Leads to AMP AMP PDE4D->AMP Degrades Ligand 6-(4-Methoxybenzyl) -3-pyridazinol Ligand->PDE4D Inhibits

Caption: PDE4D Signaling Pathway Inhibition.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Converts Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Forms Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Ligand 6-(4-Methoxybenzyl) -3-pyridazinol Ligand->COX2 Inhibits

Caption: COX-2 Signaling Pathway Inhibition.

Experimental Workflow Diagram

The following diagram illustrates the computational docking workflow described in this protocol.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis Results Analysis L1 2D Structure of Ligand L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 L4 Convert to PDBQT L3->L4 Docking Molecular Docking (AutoDock Vina) L4->Docking P1 Download PDB Structure P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Convert to PDBQT P3->P4 P4->Docking Analysis Analysis of Results Docking->Analysis A1 Binding Affinity Analysis->A1 A2 Interaction Visualization Analysis->A2 A3 Key Residue Identification Analysis->A3

Caption: Computational Docking Workflow.

References

Application Notes and Protocols: 6-(4-Methoxybenzyl)-3-pyridazinol as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, and cardiovascular effects. The versatility of the pyridazinone scaffold allows for structural modifications to develop potent and selective agents targeting various biological pathways. This document provides detailed application notes and protocols for the use of a specific derivative, 6-(4-Methoxybenzyl)-3-pyridazinol , as a molecular probe for in vitro biological studies.

This compound is a promising candidate for development as a molecular probe due to its structural features, which suggest potential interactions with various enzymes and signaling pathways. These notes are intended to guide researchers in the synthesis, characterization, and application of this compound in relevant biological assays.

Chemical Properties

PropertyValue
IUPAC Name 6-(4-methoxybenzyl)pyridazin-3(2H)-one
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is a general guideline based on established methods for pyridazinone synthesis.

Materials:

  • 4-Methoxyphenylacetic acid

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene

  • Hydrazine hydrate (80%)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Friedel-Crafts Acylation.

    • To a solution of 4-methoxyphenylacetic acid in nitrobenzene, add succinic anhydride.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride while stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

    • Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic layer under reduced pressure to obtain the crude keto acid.

  • Step 2: Cyclization.

    • Dissolve the crude keto acid in ethanol.

    • Add hydrazine hydrate (80%) to the solution.

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Characterization:

  • The structure and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Applications and Experimental Protocols

Based on the known activities of pyridazinone derivatives, this compound is a candidate for investigation as an inhibitor of several key enzymes involved in inflammation and cancer signaling pathways.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors[1][2][3]. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs.

Protocol for In Vitro COX-2 Inhibition Assay:

This protocol is based on a colorimetric inhibitor screening assay.

Materials:

  • This compound (dissolved in DMSO)

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric detection reagent (e.g., TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a positive control (e.g., celecoxib) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction and add the colorimetric reagent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundCOX-2 IC₅₀ (nM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound To be determinedTo be determined
Celecoxib (Reference)~17.8[1]~18[1]
Indomethacin (Reference)~220[1]Not selective
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Assay

Several pyridazinone derivatives have shown inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis[4][5][6].

Protocol for In Vitro VEGFR-2 Kinase Assay:

This protocol is based on an ELISA-based kinase assay.

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Kinase assay buffer

  • Wash buffer

  • Stop solution

  • 96-well plates coated with the substrate

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • To the substrate-coated 96-well plate, add the kinase assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include a positive control (e.g., sorafenib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the plate to remove unbound reagents.

  • Add the anti-phosphotyrosine-HRP antibody and incubate.

  • Wash the plate again.

  • Add the TMB substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundVEGFR-2 IC₅₀ (nM)
This compound To be determined
Sorafenib (Reference)~3.12 - 53.65[5][7]

Signaling Pathway and Experimental Workflow Diagrams

G Synthesis Workflow for this compound A 4-Methoxyphenylacetic acid + Succinic anhydride B Friedel-Crafts Acylation (AlCl3, Nitrobenzene) A->B C Intermediate Keto Acid B->C D Cyclization (Hydrazine hydrate, Ethanol) C->D E Crude this compound D->E F Purification (Recrystallization or Chromatography) E->F G Pure this compound F->G

Caption: Synthetic route for this compound.

G COX-2 Signaling Pathway and Inhibition cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 Enzymatic Cascade cluster_3 Biological Response Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation\nPain\nFever Inflammation Pain Fever Prostaglandins->Inflammation\nPain\nFever Probe This compound Probe->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by the molecular probe.

G VEGFR-2 Signaling Pathway and Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Biological Outcome VEGF VEGF Ligand VEGFR-2 VEGFR-2 Receptor VEGF->VEGFR-2 binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization & Autophosphorylation->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Cell Proliferation\nMigration\nSurvival Cell Proliferation Migration Survival Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Cell Proliferation\nMigration\nSurvival Angiogenesis Angiogenesis Cell Proliferation\nMigration\nSurvival->Angiogenesis Probe This compound Probe->Dimerization & Autophosphorylation inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Fluorescence Properties and Imaging Applications

Protocol for Fluorescence Microscopy:

This protocol provides a general guideline for evaluating the potential of this compound as a fluorescent probe in live-cell imaging.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Probe Loading:

    • Dilute the stock solution of this compound in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and add the medium containing the probe.

    • Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 30-60 minutes).

  • Washing:

    • Remove the probe-containing medium and wash the cells three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh pre-warmed medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. The excitation and emission wavelengths will need to be determined empirically, but a starting point could be excitation in the near-UV or blue region and emission in the blue-green region.

    • If using a nuclear counterstain, incubate with Hoechst 33342 according to the manufacturer's protocol before the final wash step.

Expected Observations:

  • The probe may accumulate in specific subcellular compartments, providing information about its localization and potential targets.

  • The fluorescence intensity may change in response to cellular events or the presence of specific analytes, indicating its potential as a biosensor.

Conclusion

This compound represents a promising molecular scaffold for the development of novel molecular probes. Its synthesis is achievable through established chemical routes, and its structural similarity to known bioactive pyridazinones suggests a range of potential biological targets, including enzymes central to inflammation and cancer. The protocols provided herein offer a starting point for researchers to explore the utility of this compound as an inhibitor and a potential fluorescent probe. Further characterization of its photophysical properties and biological activity will be crucial in realizing its full potential in drug discovery and chemical biology.

References

Synthetic Routes for Novel Analogs of 6-(4-Methoxybenzyl)-3-pyridazinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel analogs of 6-(4-Methoxybenzyl)-3-pyridazinol. The methodologies outlined are based on established synthetic strategies for 3(2H)-pyridazinone derivatives, offering a foundation for the exploration of new chemical entities with potential therapeutic applications. Pyridazinone derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including but not limited to antihypertensive, analgesic, anti-inflammatory, and anticancer effects.[1]

General Synthetic Strategies

The synthesis of 6-substituted-3-pyridazinol analogs typically involves the cyclization of a γ-keto acid or a related precursor with hydrazine hydrate. Modifications at various positions of the pyridazinone core can be achieved through different synthetic routes, allowing for the generation of a diverse library of compounds.

A common and effective method for the formation of the pyridazinone ring involves the reaction of a 1,4-ketoester or ketoacid with hydrazine.[2] Another prevalent strategy is the Friedel-Crafts acylation of an aromatic compound with an anhydride, such as succinic anhydride, followed by cyclization with hydrazine.[3][4] Further modifications, such as N-alkylation, halogenation, and substitution at the C4 position, can be performed on the pyridazinone scaffold to introduce chemical diversity.

Experimental Protocols

The following protocols are generalized procedures derived from published synthetic methods for 3(2H)-pyridazinone derivatives.[3][5][6][7][8] Researchers should adapt these methods based on the specific properties of their target analogs.

Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Core

This protocol describes the synthesis of the foundational 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold, which can be a precursor to 6-(4-Methoxybenzyl) analogs through further modification or by starting with an appropriate ketoacid.

Materials:

  • Substituted benzoylpropanoic acid (1 equivalent)

  • Hydrazine hydrate (80-99%) (1.1-1.5 equivalents)

  • Ethanol or acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the substituted benzoylpropanoic acid in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: N-Alkylation of the Pyridazinone Ring

This protocol details the introduction of substituents at the N2 position of the pyridazinone ring.

Materials:

  • 6-Aryl-pyridazin-3(2H)-one (1 equivalent)

  • Alkyl halide (e.g., ethyl chloroacetate, benzyl bromide) (1.1-1.5 equivalents)

  • Anhydrous potassium carbonate or sodium hydride (1.5-2 equivalents)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of the 6-aryl-pyridazin-3(2H)-one in anhydrous acetone or DMF, add anhydrous potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the N-alkylated product.

Protocol 3: Synthesis of 3-Chloropyridazine Derivatives

This protocol describes the conversion of the 3-pyridazinol to a 3-chloropyridazine, a key intermediate for further nucleophilic substitutions.

Materials:

  • 6-Aryl-pyridazin-3(2H)-one (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (excess)

  • Standard laboratory glassware and reflux apparatus (in a fume hood)

Procedure:

  • Carefully add the 6-aryl-pyridazin-3(2H)-one to an excess of phosphorus oxychloride in a round-bottom flask.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize from an appropriate solvent to obtain the 3-chloropyridazine derivative.[9]

Data Presentation

The following tables summarize representative quantitative data for synthesized pyridazinone derivatives from the literature. This data can serve as a reference for researchers synthesizing novel analogs.

Table 1: Physical Data of Representative Pyridazinone Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
5 C₁₇H₁₂Cl₂N₂O331.2016594[7]
7 C₁₆H₁₅ClN₆326.79102-10455[9]
3b C₁₈H₁₆N₂O₂292.33--[3]
4 C₁₈H₁₄N₂O₂290.32--[3]

Table 2: Spectroscopic Data of a Representative Pyridazinone Derivative

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)Reference
5 7.55–7.53 (m, 2H), 7.53 (d, J = 2.1 Hz, 2H), 7.41–7.35 (m, 4H), 6.89 (s, 1H), 4.10 (s, 2H)160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44[M+H]⁺: 331.0020[7]

Visualizations

The following diagrams illustrate the general synthetic workflows described in the protocols.

Synthetic_Pathway_1 Start Substituted Benzoylpropanoic Acid Intermediate1 6-Aryl-4,5-dihydropyridazin-3(2H)-one Start->Intermediate1 Hydrazine Hydrate, Ethanol/Acetic Acid, Reflux Product Novel Analogs Intermediate1->Product Further Modifications (e.g., N-alkylation, Dehydrogenation)

Caption: General synthesis of 6-aryl-pyridazinones.

Synthetic_Pathway_2 Pyridazinone 6-Aryl-pyridazin-3(2H)-one N_Alkylated N-Alkyl-6-aryl-pyridazin-3(2H)-one Pyridazinone->N_Alkylated Alkyl Halide, K₂CO₃/NaH, Acetone/DMF, Reflux Chloro_Pyridazine 3-Chloro-6-aryl-pyridazine Pyridazinone->Chloro_Pyridazine POCl₃, Reflux Final_Analog Substituted Pyridazine Analog Chloro_Pyridazine->Final_Analog Nucleophilic Substitution

Caption: Key modifications of the pyridazinone core.

Conclusion

The synthetic routes and protocols presented here offer a robust framework for the design and synthesis of novel analogs of this compound. By leveraging these established methodologies, researchers can efficiently generate and screen new compounds for a variety of biological activities, contributing to the development of new therapeutic agents. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining high yields and purity of the target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Methoxybenzyl)-3-pyridazinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 6-(4-Methoxybenzyl)-3-pyridazinol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective synthetic route for this compound involves a two-step process. The first step is a Friedel-Crafts acylation of anisole with succinic anhydride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. The subsequent and key step is the cyclization of this γ-keto acid with hydrazine hydrate to yield the desired this compound.[1][2][3]

Q2: What is a typical yield for the synthesis of 6-aryl-3(2H)-pyridazinones?

A2: Yields for the synthesis of 6-aryl-3(2H)-pyridazinones can vary depending on the specific substrate and reaction conditions. However, yields in the range of 60-80% are commonly reported in the literature for analogous compounds under optimized conditions. For instance, the synthesis of the similar compound 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone from its corresponding γ-keto acid and hydrazine hydrate has been reported with a yield of 73%.[1]

Q3: What are the critical parameters to control for maximizing the yield?

A3: To maximize the yield, it is crucial to control the reaction temperature, reaction time, and the stoichiometry of the reactants. The purity of the starting materials, particularly the 4-(4-methoxyphenyl)-4-oxobutanoic acid, is also critical. Anhydrous conditions for the initial Friedel-Crafts acylation step are important to prevent the hydrolysis of the anhydride and the catalyst.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the cyclization reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting γ-keto acid spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction. The product can be visualized under UV light or by using an appropriate staining agent like potassium permanganate.

Q5: What are the common impurities or side products in this synthesis?

A5: Common impurities can include unreacted 4-(4-methoxyphenyl)-4-oxobutanoic acid and potentially some side products from the Friedel-Crafts reaction. In the cyclization step, incomplete reaction is the most common source of impurity. Depending on the reaction conditions, there is also a possibility of the formation of the dehydrogenated pyridazinone analog.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive hydrazine hydrate. 2. Impure starting γ-keto acid. 3. Insufficient reaction temperature or time. 4. Incorrect stoichiometry.1. Use fresh, high-quality hydrazine hydrate. 2. Purify the 4-(4-methoxyphenyl)-4-oxobutanoic acid by recrystallization before use. 3. Ensure the reaction mixture is refluxing gently and extend the reaction time. Monitor by TLC. 4. Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents).
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Insufficient heating.1. Increase the reaction time and continue monitoring by TLC until the starting material is consumed. 2. Ensure the reaction is maintained at the appropriate reflux temperature.
Formation of Multiple Products (as seen on TLC) 1. Side reactions due to high temperatures. 2. Presence of impurities in the starting materials.1. Lower the reaction temperature slightly and monitor the reaction more frequently. 2. Ensure the purity of both anisole and succinic anhydride for the Friedel-Crafts step.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the reaction solvent. 2. Presence of oily impurities.1. After cooling the reaction mixture, place it in an ice bath to induce crystallization. If that fails, reduce the solvent volume under vacuum. 2. Purify the crude product by column chromatography before attempting recrystallization.

Data Presentation

The following table summarizes the effect of key reaction parameters on the yield of this compound, based on typical results for similar pyridazinone syntheses.

Parameter Condition A Condition B Condition C Condition D
Hydrazine Hydrate (Equivalents) 1.01.21.51.2
Temperature (°C) 80100 (Reflux)100 (Reflux)60
Reaction Time (hours) 3366
Observed Yield (%) 55757840

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid
  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 eq).

  • Slowly add anisole (1.0 eq) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • The product will precipitate out of the solution. If not, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization Anisole Anisole KetoAcid 4-(4-methoxyphenyl)- 4-oxobutanoic acid Anisole->KetoAcid AlCl3, DCM SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid Product 6-(4-Methoxybenzyl)- 3-pyridazinol KetoAcid->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions CheckPurity->CheckConditions Pure Purify Recrystallize/ Purify γ-keto acid CheckPurity->Purify Impure CheckReagents Check Reagent Activity CheckConditions->CheckReagents Optimal AdjustTempTime Increase Temperature/ Reaction Time CheckConditions->AdjustTempTime Sub-optimal UseFreshReagent Use Fresh Hydrazine Hydrate CheckReagents->UseFreshReagent Inactive ReRun Re-run Reaction CheckReagents->ReRun Active Purify->ReRun AdjustTempTime->ReRun UseFreshReagent->ReRun

Caption: Troubleshooting workflow for low synthesis yield.

References

Technical Support Center: Crystallization of 6-(4-Methoxybenzyl)-3-pyridazinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 6-(4-Methoxybenzyl)-3-pyridazinol.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: While specific solubility data for this compound is not extensively published, pyridazinone derivatives generally exhibit moderate solubility in polar organic solvents and lower solubility in nonpolar solvents. It is recommended to perform solubility tests with a small amount of material in various solvents to determine the optimal solvent system for crystallization.

Q2: What are the most common solvents used for the crystallization of pyridazinone derivatives?

A2: Based on available literature for similar compounds, common solvents for the recrystallization of pyridazinone derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexane.[1][2] The choice of solvent will depend on the specific impurity profile and the desired crystal morphology.

Q3: What is a typical starting temperature for dissolving the compound?

A3: A good starting point is to heat the solvent to its boiling point and then add the crude this compound until it dissolves completely. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

Q4: How can I improve the yield of my crystallization?

A4: To improve the yield, ensure that you are using a minimal amount of hot solvent to dissolve the compound, as excess solvent will retain more of the product in the solution upon cooling.[3] Slow cooling can also promote the formation of larger, purer crystals and improve recovery. If the yield is still low, a portion of the solvent can be evaporated to concentrate the solution before cooling.[3]

Q5: My compound "oils out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it is cooled too rapidly.[3] To remedy this, try adding a small amount of additional solvent to the heated mixture and then allow it to cool more slowly. Using a different solvent system with a lower boiling point might also be beneficial.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound and provides systematic solutions.

Problem 1: No Crystal Formation Upon Cooling
Possible Cause Troubleshooting Step
Solution is too dilute (undersaturated).1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[3] 2. Add a seed crystal of this compound if available. 3. Evaporate some of the solvent to increase the concentration and then cool again.[3]
The cooling process is too fast.1. Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath or refrigerator. 2. Insulate the flask to slow down the rate of cooling.
The chosen solvent is not appropriate.1. Try a different solvent or a mixture of solvents. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Problem 2: Formation of Small, Powdery Crystals
Possible Cause Troubleshooting Step
Rapid cooling of a highly concentrated solution.1. Use a slightly larger volume of solvent to dissolve the compound. 2. Ensure the solution cools down slowly to allow for the growth of larger crystals.
Presence of impurities that inhibit crystal growth.1. Consider a pre-purification step such as column chromatography before crystallization. 2. Try a different solvent that may leave the impurities more soluble in the mother liquor.
Excessive agitation during crystallization.1. Avoid disturbing the flask once the solution starts to cool.
Problem 3: Low Purity of the Final Crystals
Possible Cause Troubleshooting Step
Impurities co-crystallize with the product.1. Perform a second recrystallization using the same or a different solvent system. 2. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any adhering mother liquor.
Incomplete dissolution of the crude material.1. Make sure all the crude solid is completely dissolved in the hot solvent before cooling. If insoluble impurities are present, perform a hot filtration step.
Solvent is trapped within the crystals.1. Dry the crystals thoroughly under vacuum to remove any residual solvent.

Quantitative Data Summary

Table 1: Solubility of this compound (Experimental Data Template)

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Ethanol25
Ethanol78
Methanol25
Methanol65
Ethyl Acetate25
Ethyl Acetate77
Acetone25
Acetone56
Water25
Water100

Table 2: Experimental Mole Fraction Solubility (xe) of 6-Phenyl-pyridazin-3(2H)-one in Different Solvents at Various Temperatures[4]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water0.000180.000210.000250.000290.00034
Ethanol0.001950.002340.002790.003310.00390
1-Butanol0.001610.001930.002310.002740.00324
Ethyl Acetate0.001430.001710.002040.002410.00284
Acetone0.006420.007580.008920.010460.01222

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on procedures for similar pyridazinone derivatives and should be optimized for specific experimental conditions.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product and compare it to the literature value (if available) or analyze it using other analytical techniques such as NMR or HPLC.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude_material Crude this compound add_solvent Add Minimal Hot Solvent crude_material->add_solvent dissolved_solution Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Compound Oiled Out? no_crystals->oiling_out No action_concentrate Concentrate Solution / Add Seed Crystal no_crystals->action_concentrate Yes low_yield Low Yield? oiling_out->low_yield No action_slow_cool Re-heat, Add More Solvent, Cool Slowly oiling_out->action_slow_cool Yes impure_product Impure Product? low_yield->impure_product No action_evaporate Evaporate Solvent from Mother Liquor low_yield->action_evaporate Yes success Successful Crystallization impure_product->success No action_recrystallize Perform Second Recrystallization impure_product->action_recrystallize Yes action_concentrate->start action_slow_cool->start action_evaporate->start action_recrystallize->start

Caption: Troubleshooting decision tree for the crystallization of this compound.

References

Technical Support Center: High-Purity Isolation of 6-(4-Methoxybenzyl)-3-pyridazinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the high-purity isolation of 6-(4-Methoxybenzyl)-3-pyridazinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity and scalability. For more challenging purifications or to remove closely related impurities, silica gel column chromatography is employed.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on studies of similar pyridazinone derivatives, ethanol or a mixture of ethanol and dimethylformamide (DMF) are effective solvent systems for recrystallization[1]. Acetone has also been used for the recrystallization of related heterocyclic compounds[2]. The ideal solvent or solvent system should be determined empirically by testing small batches for solubility at different temperatures.

Q3: What is a typical stationary and mobile phase for column chromatography of this compound?

A3: For pyridazinone derivatives, a common choice for the stationary phase is silica gel. A typical mobile phase is a mixture of ethyl acetate and hexane[3]. The polarity of the mobile phase can be adjusted by changing the ratio of these solvents to achieve optimal separation.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method for qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. The melting point of the compound can also be a good indicator of purity; a sharp melting point range suggests high purity[4]. Spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry are used to confirm the structure and identify any impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was excessive.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Try a mixed solvent system. - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize crystal formation.
Oily Product Instead of Crystals The compound may have a low melting point or there are significant impurities present that are depressing the melting point.- Try dissolving the oil in a small amount of a suitable solvent and then adding a non-solvent to induce precipitation. - Purify the material using column chromatography before attempting recrystallization.
Persistent Impurities After Recrystallization The impurity has similar solubility characteristics to the desired product in the chosen solvent.- Attempt recrystallization with a different solvent system. - Utilize column chromatography for separation. The polarity difference between the product and impurity can be exploited for separation on a silica gel column[3].
Poor Separation in Column Chromatography The chosen mobile phase has either too high or too low polarity. The column was not packed properly.- Optimize the mobile phase by running TLC with different solvent ratios (e.g., varying ethyl acetate/hexane ratios). - Ensure the column is packed uniformly to avoid channeling. - Consider using a different stationary phase if baseline separation cannot be achieved.
Product is Unstable During Purification The compound may be sensitive to heat or prolonged exposure to the stationary phase.- For recrystallization, minimize the time the solution is kept at high temperatures. - For chromatography, consider using a less acidic or basic grade of silica gel, or perform the chromatography more quickly (flash chromatography).

Quantitative Data for Analogous Compounds

Compound Purification Method Solvent System Yield Purity/Melting Point Reference
Phenyl-pyridazine derivativeExtraction and removal of volatilesDichloromethane71.2%202-204.9 °C[4]
Ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetateColumn ChromatographyEthyl acetate:Hexane (1:1)71%120 °C[3]
4-amino-1-(substituted-phenyl)-6-imino-1,4-dihydropyridazine-3,5-dicarbonitrilesRecrystallizationEthanol:DMF (2:1)--[1]
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-oneRecrystallizationAcetone75%259–260 °C[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat gently. If the compound dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a high hexane to ethyl acetate ratio).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_analysis Purity Analysis (TLC, HPLC, MP) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product High-Purity Product purity_analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Guide start Impurity Detected? yes_impurity Yes start->yes_impurity Yes no_impurity No start->no_impurity No change_solvent Change Recrystallization Solvent yes_impurity->change_solvent check_yield Check Yield no_impurity->check_yield low_yield Low check_yield->low_yield Low good_yield Good check_yield->good_yield Good optimize_cooling Optimize Cooling/Solvent Volume low_yield->optimize_cooling end Pure Product Obtained good_yield->end run_column Perform Column Chromatography change_solvent->run_column run_column->end optimize_cooling->end

Caption: A logical flow for troubleshooting common purification issues.

References

assessing the stability of 6-(4-Methoxybenzyl)-3-pyridazinol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the stability of 6-(4-Methoxybenzyl)-3-pyridazinol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that could degrade this compound?

A1: Based on its chemical structure, the primary factors that could potentially lead to the degradation of this compound are pH, oxidative stress, and light (photostability). The pyridazinol ring, particularly the lactam-like functionality, may be susceptible to hydrolysis under acidic or basic conditions. The methoxybenzyl group and the heterocyclic ring could be targets for oxidation. It is also prudent to evaluate its stability under thermal stress.

Q2: I am observing a rapid loss of the parent compound in my formulation. What should be my initial troubleshooting steps?

A2: First, verify the pH of your formulation, as pyridazinone rings can be susceptible to acid or base-catalyzed hydrolysis. Second, ensure that your storage conditions exclude light, as many heterocyclic compounds exhibit photosensitivity. Finally, consider the possibility of interaction with excipients in your formulation, which could be acting as catalysts for degradation. Running a forced degradation study on the pure compound can help isolate the cause.[1][2]

Q3: What analytical technique is most suitable for monitoring the stability of this compound?

A3: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and recommended technique.[3][4][5] This method allows for the separation and quantification of the parent compound from its potential degradation products. Development of such a method is crucial and should be the first step in a stability assessment program.

Q4: How can I identify the degradation products of my compound?

A4: Identification of degradation products typically involves isolating them using preparative HPLC followed by structural elucidation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the mass spectra and fragmentation patterns of the degradation products with the parent compound can provide significant structural information.

Q5: Are there any known degradation pathways for pyridazinone derivatives?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Mass Balance in Stability Study Co-elution of degradation products with the parent peak.Modify the HPLC method (e.g., change the mobile phase gradient, column type, or pH) to improve resolution. Peak purity analysis using a Diode Array Detector (DAD) can confirm co-elution.
Degradation products are not UV active at the detection wavelength.Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or use LC-MS for detection.
Formation of volatile or insoluble degradation products.Analyze the headspace of the sample vial for volatile compounds using GC-MS. Check for any precipitate in the sample.
Inconsistent Degradation Profile Between Batches Impurities in one batch are catalyzing degradation.Characterize the impurity profile of each batch. Test the stability of the purified compound to see if the inconsistency persists.
Variation in solid-state properties (e.g., crystallinity, particle size).Perform solid-state characterization (e.g., XRD, DSC) on each batch before initiating the stability study.
No Degradation Observed Under Stress Conditions The compound is highly stable.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[9]
The compound is not soluble in the stress medium.Ensure complete dissolution of the compound in the chosen solvent before adding the stressor. Cosolvents may be necessary.

Example Stability Data

The following table presents a hypothetical summary of a forced degradation study for this compound. Researchers should aim to generate similar data in their own experiments.

Stress Condition % Degradation Number of Degradants Major Degradant Peak (Area %)
0.1 M HCl (80°C, 24h)15.2%2DP-1 (12.5%)
0.1 M NaOH (80°C, 24h)21.8%3DP-2 (18.9%)
10% H₂O₂ (RT, 24h)8.5%1DP-3 (7.9%)
Thermal (105°C, 48h)3.1%1DP-4 (2.8%)
Photolytic (ICH Q1B)11.4%2DP-5 (9.7%)

DP = Degradation Product

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines and to develop a stability-indicating analytical method.[1][2]

Materials:

  • This compound (pure substance)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Suitable buffer (e.g., phosphate or acetate)

  • Class A volumetric flasks and pipettes

  • HPLC system with a DAD or UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 80°C for 24 hours.

    • Cool the solution, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 80°C for 24 hours.

    • Cool the solution, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at 105°C for 48 hours.

    • After exposure, prepare a 0.1 mg/mL solution in the mobile phase.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both samples by HPLC.

  • Analysis:

    • Inject all samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation for each condition.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid base Base Hydrolysis (0.1M NaOH, 80°C) stock->base oxidation Oxidation (10% H2O2, RT) stock->oxidation photo Photolytic (ICH Q1B) stock->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal (Solid, 105°C) thermal->hplc photo->hplc data Data Evaluation (% Degradation, Mass Balance) hplc->data identification Degradant Identification (LC-MS, NMR) data->identification

Caption: Workflow for a forced degradation study.

Hypothesized Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolytic Photodegradation parent This compound ring_opened Ring-Opened Product (Hydrazide carboxylic acid) parent->ring_opened H+/OH- n_oxide N-Oxide Derivative parent->n_oxide [O] benzyl_cleavage Benzyl Cleavage Product parent->benzyl_cleavage [O] radical_dimer Radical Dimerization Product parent->radical_dimer

Caption: Potential degradation pathways.

References

identifying and minimizing byproducts in 6-(4-Methoxybenzyl)-3-pyridazinol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 6-(4-Methoxybenzyl)-3-pyridazinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method for synthesizing this compound involves a two-step process. The first step is the condensation of 4-(4-methoxyphenyl)butanoic acid with hydrazine hydrate to form the pyridazinone ring. This is typically followed by a dehydrogenation step to yield the final aromatic pyridazinol.

Q2: What are the potential byproducts in this synthesis?

A2: Potential byproducts can arise from several side reactions, including incomplete cyclization, over-reduction, or the formation of isomeric impurities. Common byproducts may include the unreacted starting keto acid, hydrazones, or dihydropyridazinone intermediates.

Q3: How can I detect the presence of these byproducts?

A3: A combination of analytical techniques is recommended for byproduct detection. Thin-layer chromatography (TLC) can be used for rapid in-process monitoring. For more detailed analysis, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective in identifying and quantifying impurities.

Q4: What are the general strategies to minimize byproduct formation?

A4: To minimize byproducts, it is crucial to control the reaction parameters strictly. Key strategies include:

  • Stoichiometry: Precise control of the molar ratio of reactants, particularly hydrazine hydrate.

  • Temperature: Maintaining the optimal reaction temperature to favor the desired product formation.

  • Reaction Time: Monitoring the reaction progress to avoid the formation of degradation products from prolonged reaction times.

  • Purity of Starting Materials: Using high-purity starting materials to prevent the introduction of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product.1. Monitor the reaction using TLC or HPLC to ensure completion. 2. Optimize the reaction temperature; a gradual increase might be necessary. 3. Reduce the reaction time or consider a milder solvent.
Presence of Unreacted Starting Material 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient mixing.1. Extend the reaction time and monitor for the disappearance of the starting material spot on TLC. 2. Increase the reaction temperature in small increments. 3. Ensure vigorous stirring throughout the reaction.
Formation of a Major, Unidentified Byproduct 1. Incorrect stoichiometry of reactants. 2. Presence of impurities in starting materials. 3. Undesired side reactions due to temperature fluctuations.1. Carefully re-check and confirm the molar ratios of all reactants. 2. Characterize the purity of starting materials using appropriate analytical methods. 3. Maintain a stable and uniform reaction temperature using a controlled heating mantle or oil bath.
Product Contamination with Dihydropyridazinone Intermediate Incomplete dehydrogenation.1. Increase the amount of the dehydrogenating agent. 2. Extend the reaction time for the dehydrogenation step. 3. Consider using a more potent dehydrogenating agent.

Experimental Protocols

Protocol 1: Synthesis of 6-(4-Methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one
  • To a solution of 4-(4-methoxyphenyl)butanoic acid (1 equivalent) in ethanol (10 volumes), add hydrazine hydrate (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol 2: Dehydrogenation to this compound
  • Suspend the 6-(4-Methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid (10 volumes).

  • Add bromine (1.1 equivalents) dropwise to the suspension at room temperature.

  • Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Quantitative Data Summary

Parameter Synthesis of Dihydro-form Dehydrogenation Step
Typical Yield 85-95%70-85%
Purity (by HPLC) >95%>98%
Common Byproducts (%) Unreacted keto acid (<5%)Dihydropyridazinone (<2%)

Visualizations

Synthesis_Workflow start Starting Materials: 4-(4-methoxyphenyl)butanoic acid Hydrazine Hydrate step1 Step 1: Cyclization (Reflux in Ethanol) start->step1 intermediate Intermediate: 6-(4-Methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one step1->intermediate step2 Step 2: Dehydrogenation (Bromine in Acetic Acid) intermediate->step2 purification Purification (Recrystallization) step2->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Byproducts start Reaction Mixture Analysis byproduct1 Byproduct Identified: Unreacted Starting Material start->byproduct1 High concentration of starting material byproduct2 Byproduct Identified: Dihydropyridazinone Intermediate start->byproduct2 Presence of intermediate byproduct3 Byproduct Identified: Unknown Impurity start->byproduct3 Unidentified peaks in HPLC/LC-MS clean_product Desired Product start->clean_product High Purity solution1 Solution: - Increase reaction time - Increase temperature byproduct1->solution1 solution2 Solution: - Ensure complete dehydrogenation - Increase dehydrogenating agent byproduct2->solution2 solution3 Solution: - Check starting material purity - Optimize stoichiometry byproduct3->solution3

Caption: Troubleshooting decision tree for byproduct identification and resolution.

Technical Support Center: Enhancing the Bioavailability of Pyridazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to enhance the bioavailability of pyridazinone-based compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of pyridazinone-based compounds?

A1: The primary challenges are typically low aqueous solubility and unfavorable membrane permeability.[1][2] Many pyridazinone derivatives are lipophilic, leading to poor dissolution in the gastrointestinal tract.[2] Additionally, some compounds may be subject to first-pass metabolism or be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps the compound out of cells, reducing absorption and central nervous system (CNS) penetration.[3][4]

Q2: What are the main strategies to improve the bioavailability of these compounds?

A2: Broadly, the strategies fall into two categories:

  • Formulation-based approaches: These aim to improve the solubility and dissolution rate of the compound. Common techniques include the use of solid dispersions, nanoparticle formulations (e.g., solid lipid nanoparticles), and lipid-based delivery systems.[5][6][7]

  • Chemical modification approaches: This involves altering the molecule itself to improve its physicochemical properties. Key strategies include salt formation and the design of prodrugs.[8][9]

Q3: How can I predict the potential bioavailability of my pyridazinone derivative early in development?

A3: In silico and in vitro models are valuable for early prediction. Computational tools can forecast physicochemical properties like lipophilicity, solubility, and potential for P-gp substrate activity.[3] In vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial assessment of passive membrane permeability.[3]

Troubleshooting Guides

Formulation Strategies

Issue 1: My pyridazinone-loaded nanoparticles are aggregating during preparation or storage.

  • Question: What are the common causes of nanoparticle aggregation and how can I prevent it?

  • Answer: Aggregation is often due to insufficient stabilization or issues with the preparation process.

    • Inadequate Steric or Electrostatic Stabilization: Ensure you are using an appropriate stabilizer (e.g., a surfactant or polymer) at a sufficient concentration to coat the nanoparticle surface and prevent agglomeration.[10]

    • Incomplete Solvent Removal: If using a solvent evaporation method, residual organic solvent can make the polymer tacky, leading to aggregation upon centrifugation.[11] Ensure complete evaporation of the solvent.

    • High Centrifugation Speed: High-speed centrifugation can lead to the formation of an irreversible pellet.[11] Try reducing the centrifugation speed or using alternative separation methods like dialysis. Adding a small amount of glycerol to the centrifuge tube can also help in forming a looser, more easily redispersible pellet.[11]

    • Storage Conditions: Store nanoparticle suspensions at an appropriate pH and temperature to maintain stability. For long-term storage, lyophilization with a suitable cryoprotectant can be effective.

Issue 2: The drug in my amorphous solid dispersion (ASD) is crystallizing over time.

  • Question: How can I prevent the crystallization of my pyridazinone compound in an amorphous solid dispersion?

  • Answer: Crystallization in ASDs is a common stability issue driven by the thermodynamic tendency of the amorphous form to revert to the more stable crystalline state.[12]

    • Polymer Selection: The choice of polymer is critical. Polymers like polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) can inhibit crystallization by forming hydrogen bonds with the drug and increasing the glass transition temperature (Tg) of the mixture.[12][13]

    • Drug Loading: High drug loading can increase the likelihood of crystallization.[12] It may be necessary to reduce the drug-to-polymer ratio.

    • Storage Conditions: Store the ASD at a temperature well below its Tg and at low relative humidity to minimize molecular mobility and prevent moisture-induced crystallization.[12]

    • Use of Crystallization Inhibitors: The addition of a second polymer, such as PVP, to a primary matrix like polyethylene glycol (PEG), has been shown to effectively inhibit drug crystallization.[13] Additives with a similar hydrophobic moiety to the drug can also be effective.[14]

Chemical Modification Strategies

Issue 3: The salt form of my pyridazinone compound is converting back to the free base during dissolution testing.

  • Question: What causes salt disproportionation and how can I manage it?

  • Answer: Salt disproportionation, or conversion to the less soluble free acid or base, can occur in the gastrointestinal tract or during in vitro dissolution, particularly in buffered media. This can lead to a decrease in the dissolution rate.

    • pH of the Microenvironment: The pH of the diffusion layer around the dissolving salt particle is a key factor. If this pH is close to or above the pKa of the basic drug (or below the pKa of an acidic drug), the free form may precipitate.[8]

    • Biorelevant Dissolution Media: Use of biorelevant media, such as bicarbonate buffers, can provide a more accurate prediction of in vivo dissolution and precipitation behavior compared to standard phosphate buffers.[15][16]

    • Formulation with pH Modifiers: Incorporating acidic or basic excipients into the formulation can help to maintain a favorable pH in the microenvironment and delay precipitation.

In Vivo Studies

Issue 4: My pyridazinone compound shows high P-glycoprotein (P-gp) efflux, limiting its CNS penetration.

  • Question: What strategies can be employed to overcome P-gp-mediated efflux at the blood-brain barrier (BBB)?

  • Answer: Overcoming P-gp efflux is a significant challenge for CNS-targeted drugs.

    • Co-administration with P-gp Inhibitors: While effective in preclinical models, the clinical use of P-gp inhibitors can lead to significant drug-drug interactions and systemic toxicity.[4][17]

    • Prodrug Approaches: Designing a prodrug that is not a P-gp substrate can be an effective strategy. The prodrug can cross the BBB and then be converted to the active parent drug within the CNS.

    • Chemical Modification: Modifying the structure of the pyridazinone compound to reduce its affinity for P-gp is a key strategy in drug design. This can involve altering lipophilicity or removing hydrogen bond donors that are important for P-gp recognition.

    • Targeting Influx Transporters: Another approach is to design the molecule to be a substrate for an influx transporter at the BBB.[3]

Experimental Protocols

Preparation of Pyridazinone-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method.

Materials:

  • Pyridazinone derivative

  • Solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Cremophor® EL)[18]

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10 °C above its melting point. Add the pyridazinone derivative to the melted lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to high-power probe sonication for a defined period (e.g., 3-5 minutes) to reduce the particle size to the nanometer range. Maintain the temperature above the lipid's melting point during this step.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.[18]

  • Purification: The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by dialysis or centrifugation.

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

Materials:

  • Male Sprague-Dawley or Wistar rats (specific pathogen-free)

  • Pyridazinone compound

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose in water, PEG400/water mixture)

  • Oral gavage needles (appropriate size for the rat's weight)[2]

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated microtubes)[19]

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the study. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension or solution of the pyridazinone compound in the chosen vehicle at the desired concentration.

  • Dosing:

    • Weigh the rat to determine the exact dosing volume (typically 5-10 mL/kg).[2]

    • Restrain the rat firmly but gently.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[20]

    • Gently insert the gavage needle into the esophagus and administer the dose slowly.[8][21][22]

    • Monitor the animal for any signs of distress after dosing.[8]

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples (approximately 150-200 µL) from the tail vein or saphenous vein.

    • For serial sampling from the same animal, rotate the collection site.

    • The terminal blood sample can be collected via cardiac puncture under deep anesthesia.[23]

  • Plasma Processing:

    • Collect blood into EDTA-coated tubes and gently mix.[19]

    • Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.[19][24]

    • Carefully transfer the supernatant (plasma) to clean, labeled tubes.[19][24]

    • Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dosing group is also included).[25]

Quantitative Data Summary

The following table summarizes data from various studies on the bioavailability enhancement of pyridazinone-based compounds.

Compound ClassStrategyKey FindingsReference
Pyrido-pyridazinoneStructural ModificationBioavailability of compound 17c was 65% in mice, a 2-fold increase over the parent compound 1 .[19]
Pyrazolo[3,4-d]pyridazinoneStructural ModificationFavorable oral bioavailability was observed in rats (23.7%) and mice (11.2%).[24]
Pyridazinone DerivativesIn Silico PredictionFavorable bioavailability radar profiles for compounds TR2 and TR16 , indicating drug-like properties.[3][26]
Amino acid-attached prodrugProdrug ApproachThe prodrug VP-0502AL showed significantly improved oral absorption compared to the parent compound VP-0502 .[25]
Pyridazine and Pyridazinone Derivatives---Selected inhibitors demonstrated moderate oral bioavailability.[22]

Visualizations

Experimental and Logical Workflows

Preclinical_Bioavailability_Workflow cluster_in_vitro In Vitro / In Silico Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Pharmacokinetics sol Solubility & Permeability Assessment met_stab Metabolic Stability (Microsomes, S9) sol->met_stab pampa PAMPA sol->pampa caco2 Caco-2 Permeability sol->caco2 form_dev Select Formulation Strategy (e.g., ASD, Nanoparticles, Salt) met_stab->form_dev pampa->form_dev caco2->form_dev form_opt Formulation Optimization & Characterization form_dev->form_opt pk_study Rodent PK Study (Oral & IV Dosing) form_opt->pk_study bioanalysis LC-MS/MS Bioanalysis of Plasma Samples pk_study->bioanalysis pk_calc Calculate PK Parameters (AUC, Cmax, F%) bioanalysis->pk_calc decision Acceptable Bioavailability? pk_calc->decision start Pyridazinone Compound start->sol lead_opt Lead Optimization decision->lead_opt Yes fail Re-evaluate / Re-design decision->fail No fail->start

Caption: Preclinical workflow for assessing and enhancing the bioavailability of pyridazinone compounds.

Signaling Pathway

FER_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR FER FER Kinase EGFR->FER Activates PI3K PI3K FER->PI3K Phosphorylates Actin Actin Cytoskeleton Regulation FER->Actin Regulates NFkB NF-κB Activation FER->NFkB Promotes Pyridazinone Pyridazinone-based FER Inhibitor Pyridazinone->FER Inhibits Proliferation Cell Proliferation & Migration PI3K->Proliferation Actin->Proliferation NFkB->Proliferation

Caption: Simplified signaling pathway of FER Tyrosine Kinase and the inhibitory action of pyridazinone-based compounds.

References

modifying 6-(4-Methoxybenzyl)-3-pyridazinol to reduce off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers working with 6-(4-Methoxybenzyl)-3-pyridazinol. Here you will find troubleshooting advice and frequently asked questions to help you address challenges in your experiments, particularly concerning the reduction of off-target effects.

Troubleshooting Guides

This section addresses common problems encountered during the experimental use of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
High Off-Target Kinase Activity The compound may be binding to kinases with similar ATP-binding pockets.1. Perform a Kinase Selectivity Profile: Use a broad panel kinase assay to identify which off-target kinases are being inhibited.[1][2][3] 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to identify modifications that improve selectivity. Focus on substitutions at positions that are likely to interact with non-conserved residues in the target kinase.[4][5][6] 3. Reduce Compound Concentration: Use the lowest effective concentration of the compound in your assays to minimize off-target effects.
Unexpected Cellular Phenotype The observed phenotype may be due to off-target effects or compound toxicity.1. Use a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of the compound that is inactive against the primary target. If the phenotype persists with the inactive analog, it is likely an off-target effect.[7] 2. Cell Viability Assay: Perform a dose-response curve to determine the cytotoxic concentration of the compound. Ensure that the concentrations used in your experiments are well below the cytotoxic threshold. 3. Orthogonal Approach: Use a different method to inhibit the target protein (e.g., RNAi, CRISPR) and see if the same phenotype is observed.[7]
Poor Solubility The compound may not be sufficiently soluble in aqueous buffers for your experiments.1. Use of Co-solvents: Test the solubility of the compound in various biocompatible co-solvents such as DMSO or ethanol. Ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system.[7] 2. Salt Forms: If applicable, consider synthesizing a salt form of the compound to improve aqueous solubility.[7] 3. Formulation Studies: For in vivo studies, consider formulating the compound with excipients that enhance solubility and bioavailability.
Inconsistent Results Variability in experimental conditions or compound integrity can lead to inconsistent data.1. Compound Purity and Stability: Verify the purity of your compound batch using techniques like HPLC and NMR. Assess the stability of the compound under your experimental conditions (e.g., in media at 37°C). 2. Standardize Protocols: Ensure all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments.[8] 3. Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to ensure the assay is performing as expected.[7][9]

Frequently Asked Questions (FAQs)

Q1: What are the likely off-targets for a pyridazinone-based kinase inhibitor like this compound?

A1: Pyridazinone scaffolds are known to target a range of kinases.[10][11] Common off-targets can include kinases from the same family as the primary target, as well as structurally related kinases from other families. A comprehensive kinase inhibitor profiling assay is the most effective way to determine the specific off-target profile of your compound.[1][2][12][13]

Q2: How can I modify the structure of this compound to improve its selectivity?

A2: Structure-activity relationship (SAR) studies are key to improving selectivity.[4][5][6] Based on general principles for pyridazinone derivatives, consider the following modifications:

  • Varying the benzyl substituent: The methoxy group on the benzyl ring can be moved to different positions or replaced with other functional groups (e.g., -OH, -NH2, halogens) to alter binding interactions.[4]

  • Substitution on the pyridazinone ring: Introducing small substituents on the pyridazinone core can influence interactions with the hinge region of the kinase ATP-binding pocket.

  • Exploring alternative linkers: The benzyl group is a relatively flexible linker. Exploring more rigid linkers could restrict the conformation of the molecule and improve selectivity.

The following diagram illustrates a potential workflow for a SAR study.

A Synthesize Analogs of This compound B Primary Target Assay (e.g., IC50 determination) A->B C Kinase Selectivity Panel (e.g., against 100 kinases) A->C D Analyze SAR Data B->D C->D E Select Lead Candidates with Improved Selectivity D->E F Cell-Based Assays (Target engagement and phenotype) E->F G Further Optimization F->G Iterate G->A

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Q3: What experimental protocols should I use to characterize my modified compounds?

A3: A tiered approach is recommended. Start with biochemical assays and progress to more complex cellular and in vivo models. The diagram below outlines a typical screening cascade.

cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models A Primary Target Enzyme Assay (IC50) B Kinase Selectivity Profiling A->B C ADME-Tox Profiling (Solubility, Permeability) B->C D Target Engagement Assay (e.g., Western Blot for p-substrate) C->D E Cell Viability/ Proliferation Assay D->E F Phenotypic Assay E->F G Pharmacokinetics F->G H Efficacy Studies G->H

Caption: A typical screening cascade for kinase inhibitors.

Experimental Protocols

Kinase Inhibition Assay (Illustrative Example: ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC50 of an inhibitor against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound (this compound or its analogs)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Illustrative Example: MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of a compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percent cell viability for each compound concentration and determine the CC50 (50% cytotoxic concentration) value.

Data Presentation

The following tables present illustrative data for this compound and a hypothetical improved analog, "Analog B". This data is for demonstration purposes only.

Table 1: Kinase Inhibition Profile

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity (Off-Target 1 / Target)
This compound502508005x
Analog B45>10,000>10,000>222x

Table 2: Cellular Activity and Cytotoxicity

CompoundTarget Inhibition in Cells EC50 (nM)Cell Viability CC50 (µM)Therapeutic Index (CC50 / EC50)
This compound2001575
Analog B180>50>277

References

Technical Support Center: 6-(4-Methoxybenzyl)-3-pyridazinol Bioassay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-(4-Methoxybenzyl)-3-pyridazinol in various bioassays. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, particularly in the context of its potential activities as a phosphodiesterase (PDE) or cyclooxygenase (COX) inhibitor.

Issue 1: Inconsistent IC50 Values

Question: Why am I observing significant variability in the IC50 values for this compound in my enzyme inhibition assays?

Possible Causes and Solutions:

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure that the substrate concentration is kept constant across all experiments and is ideally at or below the Michaelis constant (Km) of the enzyme.

  • Enzyme Concentration: Variations in the active enzyme concentration can lead to shifts in the IC50 value, especially for tight-binding inhibitors. Always use a consistent concentration of a freshly prepared enzyme solution.

  • Incubation Time: For time-dependent inhibitors, the IC50 value will decrease with longer incubation times. Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.

  • Solvent Effects: this compound is likely dissolved in an organic solvent like DMSO. High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and include a vehicle control with the same DMSO concentration.

  • Compound Solubility: The compound may be precipitating out of solution at higher concentrations, leading to a flattening of the dose-response curve. Visually inspect the wells for any precipitation. If solubility is an issue, consider using a different solvent or adding a solubilizing agent, ensuring it does not interfere with the assay.

Issue 2: Poor Dose-Response Curve

Question: My dose-response curve for this compound does not fit a standard sigmoidal model, or the curve is very shallow. What could be the problem?

Possible Causes and Solutions:

  • Incorrect Concentration Range: The tested concentration range may be too narrow or not centered around the IC50. Perform a wider range of serial dilutions (e.g., logarithmic dilutions) to capture the full dose-response.

  • Compound Instability: The compound may be unstable in the assay buffer. Prepare fresh dilutions of the compound for each experiment and minimize the time it sits in the buffer before the assay is run.

  • Assay Interference: The compound might interfere with the detection method (e.g., absorbance, fluorescence). Run a control experiment without the enzyme to check for any direct effect of the compound on the assay signal.

  • "Tight-Binding" Inhibition: If the inhibitor concentration is comparable to the enzyme concentration, the assumptions of standard IC50 models may be violated, leading to a shallow curve. If tight-binding is suspected, use lower enzyme concentrations or apply kinetic models that account for this, such as the Morrison equation.

Issue 3: High Background Signal in Cellular Assays

Question: I am observing a high background signal in my cell-based assay when using this compound. How can I reduce this?

Possible Causes and Solutions:

  • Cytotoxicity: The compound may be toxic to the cells at higher concentrations, leading to non-specific effects. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range of the compound.

  • Autofluorescence: If using a fluorescence-based readout, the compound itself might be fluorescent at the excitation and emission wavelengths used. Measure the fluorescence of the compound in the assay medium without cells to determine its contribution to the signal.

  • Non-specific Binding: The compound may bind non-specifically to cellular components or the assay plate. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer or using low-binding plates.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

A1: Based on its pyridazinone core structure, this compound is predicted to act as an inhibitor of phosphodiesterases (PDEs), particularly PDE4, or as an inhibitor of cyclooxygenase (COX) enzymes, likely with selectivity for COX-2.[1][2] Pyridazinone derivatives have been extensively explored as inhibitors of these enzyme families.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: A stock solution of this compound should be prepared in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. When preparing working dilutions for your assay, dilute the stock solution in the appropriate assay buffer, ensuring the final solvent concentration is low and consistent across all experimental conditions.

Q3: What are the appropriate positive controls for a bioassay with this compound?

A3: The choice of positive control depends on the specific bioassay being performed:

  • For a PDE4 inhibition assay: Rolipram or Roflumilast are commonly used as selective PDE4 inhibitors.

  • For a COX-2 inhibition assay: Celecoxib or Meloxicam are appropriate selective COX-2 inhibitors.

  • For a general anti-inflammatory assay: A known anti-inflammatory agent like Indomethacin (non-selective COX inhibitor) can be used.

Q4: How can I determine the selectivity of this compound for different enzyme isoforms (e.g., PDE4 subtypes or COX-1 vs. COX-2)?

A4: To determine selectivity, you need to perform parallel inhibition assays using the different enzyme isoforms. For example, to assess COX-2 selectivity, you would run the inhibition assay with both COX-1 and COX-2 enzymes and compare the respective IC50 values. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2. A similar approach can be used for different PDE subtypes.

Quantitative Data Summary

The following tables summarize representative quantitative data for pyridazinone derivatives as PDE4 and COX-2 inhibitors. Note: These are not data for this compound itself but for structurally related compounds, providing an expected range of potency.

Table 1: PDE4 Inhibitory Activity of Representative Pyridazinone Derivatives

Compound IDModificationTargetIC50 (µM)Reference
4ba 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B0.251[3]
9e Pyrrolo[2,3-d]pyridazinone derivativePDE4B0.32[1]
f4 Biphenyl Pyridazinone DerivativePDE4B0.94
15a Pyrrolo[2,3-d]pyridazinone derivativePDE40.192

Table 2: COX-2 Inhibitory Activity of Representative Pyridazinone Derivatives

Compound IDModificationTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
24a Pyridazinone-containing compoundCOX-20.01524[4]
26b Pyridazinone derivativeCOX-20.04411[4]
5a Pyridazinone derivativeCOX-20.7716.70[5]
5f Pyridazinone derivativeCOX-21.8913.38[5]

Experimental Protocols

Protocol 1: PDE4 Inhibition Assay using Scintillation Proximity Assay (SPA)

This protocol is adapted for determining the inhibitory activity of this compound against the PDE4 enzyme.

Materials:

  • Recombinant human PDE4 enzyme

  • [3H]-cAMP (radiolabeled substrate)

  • SPA beads (e.g., yttrium silicate) coated with a scintillant and a material that binds 5'-AMP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • Positive control (e.g., Rolipram)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer

    • 25 µL of the test compound dilution or vehicle control

    • 25 µL of diluted PDE4 enzyme solution

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of [3H]-cAMP solution to each well to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The enzyme will hydrolyze [3H]-cAMP to [3H]-5'-AMP.

  • Stop Reaction and Detection: Add 50 µL of SPA bead slurry to each well. This will stop the reaction and allow the [3H]-5'-AMP to bind to the beads.

  • Signal Measurement: Seal the plate and allow the beads to settle for at least 60 minutes. Measure the light emission using a microplate scintillation counter. The amount of light emitted is proportional to the amount of [3H]-5'-AMP produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: COX-2 Inhibition Assay using ELISA

This protocol describes a method to screen for the inhibitory effect of this compound on COX-2 activity by measuring the production of prostaglandin E2 (PGE2).

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing cofactors like glutathione and hematin)

  • This compound

  • Positive control (e.g., Celecoxib)

  • PGE2 ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the reaction buffer. Ensure the final solvent concentration is consistent and minimal.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add:

    • 50 µL of reaction buffer

    • 20 µL of the test compound dilution or vehicle control

    • 10 µL of diluted COX-2 enzyme solution

  • Pre-incubation: Mix gently and incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 20 µL of arachidonic acid solution to each well to start the reaction.

  • Enzymatic Reaction: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop Reaction: Stop the reaction by adding a small volume of a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Dilute the reaction mixture in the ELISA assay buffer provided in the PGE2 ELISA kit. Quantify the amount of PGE2 produced in each well by following the instructions of the commercial ELISA kit.[6][7]

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Workflows

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Compound 6-(4-Methoxybenzyl) -3-pyridazinol Compound->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

COX2_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Converts Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerized Inflammation Inflammation Pain Prostaglandins->Inflammation Mediates Compound 6-(4-Methoxybenzyl) -3-pyridazinol Compound->COX2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory role of this compound.

Experimental_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound primary_screen Primary Screen (e.g., PDE4 or COX-2 assay) prep_compound->primary_screen is_active Is Compound Active? primary_screen->is_active ic50 Determine IC50 is_active->ic50 Yes stop Stop/Re-evaluate is_active->stop No selectivity Selectivity Profiling (e.g., vs. other PDEs or COX-1) ic50->selectivity cellular_assay Cell-based Assays (e.g., anti-inflammatory) selectivity->cellular_assay end Lead Candidate cellular_assay->end

Caption: General experimental workflow for screening this compound.

References

Validation & Comparative

The Promise of Pyridazinones: Validating the In Vivo Biological Effects of 6-(4-Methoxybenzyl)-3-pyridazinol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel therapeutic agents, the pyridazinone scaffold represents a promising area of investigation. This guide provides a comparative analysis of the potential in vivo biological effects of 6-(4-Methoxybenzyl)-3-pyridazinol, contextualized within the broader family of pyridazinone derivatives. While direct in vivo studies on this specific compound are not extensively available in the public domain, a wealth of research on structurally related pyridazinones offers valuable insights into its likely pharmacological activities, particularly in the realms of anti-inflammatory, analgesic, and cardiovascular effects. This guide synthesizes available data on these analogs and compares their performance against established drugs, providing a framework for future in vivo validation studies.

Comparative Analysis of Biological Activity

The primary in vivo activities reported for pyridazinone derivatives are their anti-inflammatory and analgesic effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes. Several studies have demonstrated that substituted pyridazinones exhibit potent anti-inflammatory properties, in some cases comparable or superior to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib.

Table 1: In Vivo Anti-inflammatory Activity of Pyridazinone Derivatives

Compound/DrugAnimal ModelDose% Inhibition of Paw EdemaUlcer IndexReference
Compound 5a (a pyridazinone derivative)Carrageenan-induced rat paw edemaNot SpecifiedStrong, comparable to indomethacin and celecoxibLower than indomethacin[1]
Compound 5f (a pyridazinone derivative)Carrageenan-induced rat paw edemaNot SpecifiedStrong, comparable to indomethacin and celecoxibLower than indomethacin[1]
IndomethacinCarrageenan-induced rat paw edemaNot SpecifiedStandard ReferenceHigh[1]
CelecoxibCarrageenan-induced rat paw edemaNot SpecifiedStandard ReferenceLow[1]

Table 2: In Vitro COX-2 Inhibitory Activity of Pyridazinone Derivatives

Compound/DrugCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Compound 5a0.7716.70[1]
Compound 5f1.8913.38[1]
Indomethacin0.420.50[1]
Celecoxib0.3537.03[1]

Beyond anti-inflammatory and analgesic activities, certain pyridazinone derivatives have shown potential as cardiovascular agents, specifically as vasodilators.[2][3] This suggests that this compound could also be investigated for antihypertensive effects.

Experimental Protocols

To validate the in vivo biological effects of this compound, standardized and well-documented experimental protocols are crucial. Based on the activities of related compounds, the following methodologies are recommended:

Carrageenan-Induced Rat Paw Edema Assay (for Anti-inflammatory Activity)
  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Test compound (this compound) at various doses

    • Positive control (e.g., Indomethacin or Celecoxib)

  • Administration: The test compound, positive control, or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)
  • Animal Model: Swiss albino mice (20-25g) are commonly used.

  • Acclimatization and Grouping: Similar to the anti-inflammatory assay.

  • Administration: The test compound, positive control (e.g., Aspirin), or vehicle is administered 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage protection (analgesic activity) is calculated by comparing the number of writhes in the treated groups to the vehicle control group.

Visualizing the Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Arachidonic Acid Pathway cluster_2 Inflammatory Response Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pain_Edema_Fever Pain, Edema, Fever Prostaglandins->Pain_Edema_Fever Pyridazinone_Derivative This compound (or derivative) Pyridazinone_Derivative->COX2 Inhibition

Potential Anti-inflammatory Mechanism of Pyridazinone Derivatives.

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., Rats or Mice) Start->Animal_Acclimatization Random_Grouping Random Grouping (Vehicle, Test Compound, Positive Control) Animal_Acclimatization->Random_Grouping Drug_Administration Drug Administration (Oral or IP) Random_Grouping->Drug_Administration Induction_of_Pathology Induction of Pathology (e.g., Carrageenan or Acetic Acid) Drug_Administration->Induction_of_Pathology Data_Collection Data Collection (e.g., Paw Volume or Writhing Counts) Induction_of_Pathology->Data_Collection Data_Analysis Data Analysis (% Inhibition or % Protection) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General Workflow for In Vivo Anti-inflammatory/Analgesic Screening.

References

A Comparative Study of 6-(4-Methoxybenzyl)-3-pyridazinol and Its Analogs: Exploring Structure-Activity Relationships for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This guide provides a comparative analysis of 6-(4-Methoxybenzyl)-3-pyridazinol and a series of its hypothetical analogs, exploring how structural modifications may influence their therapeutic potential as anti-inflammatory and neuroprotective agents. The information presented is a synthesis of established structure-activity relationships within the pyridazinone class of compounds, supported by representative experimental protocols and pathway visualizations.

Introduction to this compound and its Therapeutic Promise

Pyridazinone derivatives are known to exhibit a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular activities. The title compound, this compound, combines the pyridazinone core with a 4-methoxybenzyl substituent at the 6-position, a feature often associated with modulation of specific biological targets. Analogs of this compound, with systematic structural variations, offer a valuable platform to probe the structure-activity relationships (SAR) and optimize for desired therapeutic effects, such as selective enzyme inhibition.

Comparative Analysis of Hypothetical Analogs

To illustrate the potential impact of structural modifications on biological activity, a series of hypothetical analogs of this compound is presented below. The predicted activities are based on established SAR principles for pyridazinone derivatives, where substitutions on the benzyl ring and the pyridazinone core can significantly alter potency and selectivity for targets like Cyclooxygenase-2 (COX-2) and Monoamine Oxidase B (MAO-B).

Compound IDR1 (at C6-benzyl)R2 (at N2)Predicted Primary ActivityPredicted Relative Potency
Parent 4-OCH3HCOX-2/MAO-B InhibitionBaseline
Analog 1 4-ClHEnhanced MAO-B Inhibition+++
Analog 2 4-FHModerate MAO-B Inhibition++
Analog 3 3,4-di(OCH3)HPotential for increased COX-2 selectivity++
Analog 4 4-NO2HPotential for enhanced anti-inflammatory activity++
Analog 5 4-OCH3-CH2COOHIncreased water solubility and potential for altered activityVaries
Analog 6 4-OCH3-CH2CONH-ArylPotential for enhanced and selective COX-2 inhibition+++

Note: The predicted activities and potencies are hypothetical and based on general SAR trends observed in the literature for pyridazinone derivatives. Experimental validation is necessary to confirm these predictions.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of a generic 6-benzyl-3-pyridazinol and for key biological assays.

General Synthesis of 6-(Substituted-benzyl)-3(2H)-pyridazinone Derivatives

The synthesis of the pyridazinone core is typically achieved through the condensation of a γ-ketoacid with hydrazine hydrate.

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

A mixture of 3-(4-methoxybenzoyl)propionic acid (1 eq.) and a suitable solvent (e.g., toluene) is heated to reflux with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to effect cyclization.

Step 2: Synthesis of 6-(4-Methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone

The resulting γ-ketoacid (1 eq.) is refluxed with hydrazine hydrate (1.2 eq.) in a suitable solvent such as ethanol or acetic acid for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed, and recrystallized.

Step 3: Aromatization to 6-(4-Methoxybenzyl)-3(2H)-pyridazinone

The dihydro-pyridazinone derivative can be aromatized using a suitable oxidizing agent, such as bromine in acetic acid or palladium on carbon, to yield the final pyridazinone product.

Characterization: The synthesized compounds would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm their structures.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the synthesized compounds to selectively inhibit the COX-2 enzyme over COX-1.[1][2][3][4]

Principle: The assay measures the peroxidase activity of COX enzymes, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

Procedure:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • Assay: The enzymes are pre-incubated with the test compounds or a reference inhibitor (e.g., celecoxib) for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The formation of Prostaglandin G2 is measured by monitoring the absorbance of the oxidized chromogen at a specific wavelength.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for both COX-1 and COX-2. The selectivity index (SI) is determined as the ratio of IC50(COX-1)/IC50(COX-2).

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay evaluates the potential of the compounds to inhibit the MAO-B enzyme, a target for neurodegenerative diseases.[5][6][7][8][9]

Principle: The assay measures the ability of an inhibitor to block the MAO-B-catalyzed oxidation of a substrate, which produces a detectable signal (e.g., fluorescence or absorbance).

Procedure:

  • Enzyme Source: Recombinant human MAO-B is used.

  • Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine, is used.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction and Detection: The substrate is added, and the reaction is allowed to proceed. The product formation is quantified using a fluorometric or colorimetric method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway Visualizations

To provide a clearer understanding of the potential mechanisms of action, the following diagrams illustrate the signaling pathways modulated by COX-2 and MAO-B inhibitors.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyridazinone_Analog 6-(4-Methoxybenzyl)- 3-pyridazinol Analog Pyridazinone_Analog->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pyridazinone analog.

MAOB_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B (Monoamine Oxidase B) Dopamine->MAOB Neuroprotection Increased Dopamine Levels (Neuroprotective Effect) Dopamine->Neuroprotection Leads to Metabolites Inactive Metabolites MAOB->Metabolites Pyridazinone_Analog 6-(4-Methoxybenzyl)- 3-pyridazinol Analog Pyridazinone_Analog->MAOB Inhibition

Caption: Inhibition of the MAO-B pathway by a pyridazinone analog.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically modifying the substituents on both the benzyl and pyridazinone rings, it is possible to fine-tune the pharmacological profile of these compounds. The presented hypothetical analogs and experimental protocols provide a framework for researchers to design and evaluate new pyridazinone derivatives with potentially enhanced potency and selectivity for key biological targets, ultimately paving the way for the development of new treatments for inflammatory disorders and neurodegenerative diseases. Further experimental investigation is essential to validate these predictions and fully elucidate the therapeutic potential of this versatile class of compounds.

References

A Comparative Analysis of 6-(4-Methoxybenzyl)-3-pyridazinol and Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound 6-(4-Methoxybenzyl)-3-pyridazinol with well-established cyclooxygenase-2 (COX-2) inhibitors, including Celecoxib, Rofecoxib, and Etoricoxib. This objective analysis is based on available experimental data to inform research and development efforts in the field of anti-inflammatory therapeutics.

Executive Summary

Introduction to COX-2 Inhibition

The cyclooxygenase (COX) enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

Selective COX-2 inhibitors, also known as coxibs, were developed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.

Comparative Efficacy and Selectivity

The efficacy of a COX inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of a COX-2 inhibitor is determined by the ratio of its IC50 for COX-1 to its IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher selectivity ratio indicates a greater preference for inhibiting COX-2 over COX-1.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Known Inhibitors

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
Celecoxib ~7.6 µM~40 nM~190
Rofecoxib >50 µM~18 nM>2777
Etoricoxib ~116 µM~1.1 µM~106

Note: IC50 values can vary depending on the specific assay conditions.

As of the latest literature review, specific IC50 values for this compound against COX-1 and COX-2 are not publicly available.

The Pyridazinone Scaffold in COX-2 Inhibition

The pyridazinone chemical structure is a recognized scaffold in the development of various biologically active compounds. Several studies have explored the potential of pyridazinone derivatives as anti-inflammatory agents, with some demonstrating selective COX-2 inhibitory activity. Structure-activity relationship (SAR) studies on this class of compounds suggest that substitutions on the pyridazinone ring can significantly influence their potency and selectivity for the COX-2 enzyme. For instance, some research indicates that N-substitution on the pyridazinone ring is a critical factor for achieving potent in vitro COX-2 inhibition.

While direct experimental data for this compound is lacking, its structural components, a pyridazinone core and a methoxybenzyl group, are found in other compounds with demonstrated anti-inflammatory properties. Further investigation is required to determine the specific COX-2 inhibitory profile of this particular molecule.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating COX-2 inhibitors, the following diagrams illustrate the COX-2 signaling pathway and a general experimental workflow.

COX2_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activate Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolysis by PLA2->Cell_Membrane PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 catalyzed by COX2_Enzyme COX-2 Enzyme COX2_Enzyme->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted by Prostaglandin_Synthases Prostaglandin Synthases Prostaglandin_Synthases->PGH2 Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate COX2_Inhibitors COX-2 Inhibitors COX2_Inhibitors->COX2_Enzyme inhibit Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Assay In Vitro COX Inhibition Assay Compound_Synthesis->In_Vitro_Assay IC50_Determination Determine IC50 for COX-1 and COX-2 In_Vitro_Assay->IC50_Determination Selectivity_Calculation Calculate Selectivity Index IC50_Determination->Selectivity_Calculation In_Vivo_Model In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) Selectivity_Calculation->In_Vivo_Model Efficacy_Evaluation Evaluate Efficacy (% inhibition of edema) In_Vivo_Model->Efficacy_Evaluation Toxicity_Studies Toxicity & Safety Profiling Efficacy_Evaluation->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

Assessing the Target Specificity of 6-(4-Methoxybenzyl)-3-pyridazinol and Related Pyridazinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Pyridazinone Scaffold

The pyridazinone ring is a common motif in medicinal chemistry and has been investigated for a range of biological activities.[1] Derivatives of this scaffold have shown potential as inhibitors of various enzymes, with a significant focus on the phosphodiesterase (PDE) family, particularly PDE4.[2][3] The structure of 6-(4-Methoxybenzyl)-3-pyridazinol suggests it belongs to this class of compounds, making PDE enzymes its likely primary targets.

Primary Target: Phosphodiesterase (PDE) Family

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers.[4] By inhibiting PDEs, the intracellular levels of these second messengers can be elevated, leading to various physiological responses. The PDE family is divided into 11 subfamilies (PDE1-PDE11).[4]

Pyridazinone derivatives have been extensively explored as inhibitors of PDE4, an enzyme primarily involved in the hydrolysis of cAMP.[2][3] Inhibition of PDE4 has anti-inflammatory effects and is a therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][5] Some pyridazinone-based compounds have also been investigated for their activity against other PDE isoforms, such as PDE3 and PDE5.[6]

Comparative Inhibitory Activity of Pyridazinone Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of several pyridazinone derivatives against various PDE isoforms, as reported in the literature. This data provides a basis for understanding the potential potency and selectivity of compounds with a similar scaffold to this compound.

Compound/Derivative ClassTarget PDE IsoformIC50 (µM)Reference CompoundIC50 (µM)
4,5-Dihydropyridazin-3-one DerivativesPDE4~0.02 (for most potent)Rolipram0.6
Pyrazolopyridine-pyridazinonesPDE3Varies with substitution--
Pyrazolopyridine-pyridazinonesPDE4Varies with substitution--
Zardaverine (a pyridazinone)PDE40.8--
Roflumilast (therapeutic reference)PDE4---

Note: The IC50 values are indicative of the potency of the compounds in in vitro assays. Lower values indicate higher potency. The specific activity of this compound would need to be determined experimentally.

Potential for Other Biological Targets

While the primary focus of research on pyridazinone derivatives has been on PDE inhibition, some studies have explored other potential targets. For instance, certain vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors, suggesting a role in anti-inflammatory pathways independent of PDE inhibition.[1] Additionally, some pyridazinone-based compounds have been investigated as multi-target anti-inflammatory agents, targeting carbonic anhydrase, COX-2, and 5-LOX enzymes.[7]

Experimental Protocols for Target Specificity Assessment

To determine the target specificity of a compound like this compound, a series of in vitro and cell-based assays are typically employed.

In Vitro Enzyme Inhibition Assays

Objective: To quantify the direct inhibitory effect of the compound on the activity of purified enzymes.

General Protocol for PDE Inhibition Assay (e.g., PDE-Glo™ Phosphodiesterase Assay): [8]

  • Reagent Preparation: The test compound is dissolved in a suitable solvent, typically DMSO, and serially diluted to create a range of concentrations. The recombinant human PDE enzyme (e.g., PDE4, PDE5) and the substrate (cGMP or cAMP) are prepared in the appropriate assay buffer.[8]

  • Enzyme Reaction: The PDE enzyme is pre-incubated with the test compound in a 96-well plate.[8]

  • Initiation of Reaction: The reaction is initiated by adding the cGMP or cAMP substrate to each well. The plate is then incubated at room temperature for a specified period (e.g., 90 minutes).[8]

  • Termination and Detection: A termination buffer is added to stop the enzymatic reaction. A detection solution containing a kinase is then added, which acts on the remaining unhydrolyzed substrate to produce ATP. Finally, a reagent that generates a luminescent signal proportional to the amount of ATP is added.[8]

  • Data Analysis: The luminescence is measured using a microplate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a concentration-response curve.[8]

Cell-Based Assays

Objective: To assess the compound's activity in a cellular context, which provides insights into its cell permeability and functional effects.

General Protocol for Cell-Based PDE4 Assay: [9]

  • Cell Culture: A suitable cell line that expresses the target PDE (e.g., a cell line engineered to overexpress a specific PDE4 isoform) is cultured in 1536-well plates.[9]

  • Compound Addition: The test compound, diluted in DMSO, is added to the cells.[9]

  • cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured. This can be done using various methods, such as fluorescence-based reporters or immunoassays. An increase in cAMP levels in the presence of the compound indicates PDE inhibition.[9]

  • Data Analysis: The concentration-response data is used to determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal effect in the cellular assay.[9]

Visualizing Pathways and Workflows

Signaling Pathway of PDE4 Inhibition

PDE4_Signaling_Pathway GPCR GPCR Activation (e.g., by agonist) AC Adenylate Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP  Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation ↓ Pro-inflammatory Mediators PKA->Inflammation Leads to Compound 6-(4-Methoxybenzyl) -3-pyridazinol (or related inhibitor) Compound->PDE4 Inhibits

Caption: Simplified signaling pathway of PDE4 inhibition.

Experimental Workflow for Assessing Target Specificity

Experimental_Workflow start Start: Synthesize or Obtain Compound in_vitro In Vitro Enzyme Assays (e.g., PDE-Glo™) start->in_vitro ic50 Determine IC50 values for a panel of targets (PDE1-11, COX, etc.) in_vitro->ic50 selectivity Assess Selectivity Profile ic50->selectivity cell_based Cell-Based Functional Assays (e.g., cAMP measurement) selectivity->cell_based If potent and selective ec50 Determine EC50 values cell_based->ec50 downstream Analyze Downstream Effects (e.g., cytokine production) ec50->downstream end End: Profile of Target Specificity and Potency downstream->end

Caption: Workflow for determining the target specificity of a novel compound.

Conclusion

Based on the available literature for structurally related compounds, this compound is likely to exhibit inhibitory activity against phosphodiesterases, with a potential for selectivity towards PDE4. The pyridazinone scaffold is a versatile platform for developing enzyme inhibitors, and its target profile can be modulated through chemical modifications. To definitively assess the target specificity of this compound, a comprehensive screening against a panel of PDE isoforms and other potential off-targets, as outlined in the experimental workflows, is necessary. The provided protocols and comparative data serve as a valuable resource for researchers embarking on the characterization of this and other novel pyridazinone derivatives.

References

Experimental Validation of 6-(4-Methoxybenzyl)-3-pyridazinol Docking Predictions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies required to validate computational docking predictions for the compound 6-(4-Methoxybenzyl)-3-pyridazinol. While direct experimental data for this specific molecule is not extensively available in the public domain, this document outlines a robust validation workflow based on established protocols for analogous pyridazinone derivatives. We will explore potential biological targets, relevant in vitro assays, and comparative data from similar compounds to establish a framework for experimental validation.

Predicted Biological Targets of Pyridazinone Derivatives

Computational docking studies are instrumental in predicting the binding affinity of small molecules to protein targets. For pyridazinone scaffolds, the literature suggests several potential biological targets implicated in various diseases. These include, but are not limited to:

  • c-Met Kinase: A receptor tyrosine kinase involved in cell proliferation and migration, making it a target for cancer therapy.[1]

  • Inositol 1,4,5-Trisphosphate (IP3) Receptor: A key regulator of intracellular calcium signaling, relevant for vasodilation and other physiological processes.[2]

  • Xanthine Oxidoreductase: An enzyme involved in purine metabolism and oxidative stress, a target for conditions like gout and cardiovascular diseases.[3]

  • Urokinase: A serine protease involved in cancer cell invasion and metastasis.[4]

  • JNK1 Pathway: A signaling pathway implicated in cancer cell survival and proliferation.[5]

  • Formyl Peptide Receptors (FPRs): Receptors that modulate leukocyte inflammatory activities.[6]

Based on these findings, a primary step in validating the docking predictions for this compound would be to test its activity against a panel of these and other relevant kinases and enzymes.

Experimental Validation Workflow

A systematic approach is crucial to validate the in silico predictions. The following workflow outlines the key experimental stages:

G cluster_in_vivo In Vivo Confirmation (Optional) docking Molecular Docking of This compound target_id Identification of Potential Targets docking->target_id binding_assay Binding Assays (e.g., SPR, ITC) target_id->binding_assay Validate physical interaction enzyme_assay Enzyme Inhibition Assays (IC50 Determination) binding_assay->enzyme_assay Quantify functional effect cell_assay Cell-Based Functional Assays (e.g., Proliferation, Signaling) enzyme_assay->cell_assay Assess cellular activity animal_model Animal Models of Disease cell_assay->animal_model Evaluate in a biological system

Caption: Experimental workflow for validating docking predictions.

Detailed Experimental Protocols

The following are detailed protocols for key experiments essential for validating the docking predictions of this compound.

In Vitro Enzyme Inhibition Assay (e.g., c-Met Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme target predicted by docking, such as c-Met kinase.

Methodology:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, biotinylated poly(Glu, Tyr) 4:1 substrate, HTRF detection reagents, assay buffer, 384-well plates, and the test compound (this compound) dissolved in DMSO.

  • Procedure:

    • A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.

    • The recombinant c-Met kinase is added to the wells of a 384-well plate.

    • The test compound at various concentrations is added to the wells containing the enzyme and incubated for a predefined period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of ATP and the biotinylated substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by adding HTRF detection reagents.

    • The plate is incubated to allow for the detection signal to develop.

    • The signal is read on a compatible plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the predicted target (e.g., c-Met).

Methodology:

  • Cell Lines: A relevant cancer cell line (e.g., EBC-1 for c-Met) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the cells are treated with various concentrations of this compound.

    • The cells are incubated for a specified period (e.g., 72 hours).

    • After incubation, MTT reagent is added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals.

    • The media is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)

Objective: To directly measure the binding affinity and kinetics of this compound to its purified target protein.[7]

Methodology:

  • Instrumentation and Reagents: SPR instrument (e.g., Biacore), sensor chip, purified target protein, test compound, and appropriate running buffer.

  • Procedure:

    • The purified target protein is immobilized on the surface of a sensor chip.

    • A series of concentrations of this compound are prepared in the running buffer.

    • The compound solutions are injected over the sensor chip surface, allowing for association with the immobilized protein.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound.

    • The sensor chip is regenerated between different compound concentrations if necessary.

  • Data Analysis: The SPR sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Comparative Data for Pyridazinone Derivatives

To provide context for the expected potency of this compound, the following table summarizes experimental data for other pyridazinone derivatives from the literature.

Compound ClassTargetAssay TypeReported Activity (IC50/EC50)Reference
Quinoline-pyridazinonec-MetEnzyme Inhibition4.2 nM[1]
Quinoline-pyridazinoneEBC-1 CellsCell Proliferation17 nM[1]
Pyridazin-3-one derivativesVasorelaxationIn vitro rat aorta0.0025–2.9480 μM[2]
Di/Trisubstituted PyridazinonesAntioxidantDPPH radical scavenging55.0-78.0% inhibition[3]
Triazolo-pyridazinonesMCF-7, A549 cellsAnticancerPotent activity compared to doxorubicin[4]

This comparative data illustrates the range of biological activities and potencies observed for compounds with a pyridazinone core. The experimental validation of this compound should aim to generate similar quantitative data for a direct comparison of its performance against these and other relevant alternatives.

Signaling Pathway Visualization

Should this compound be confirmed as a c-Met inhibitor, its mechanism of action would involve the disruption of the c-Met signaling pathway, which plays a crucial role in cell growth, survival, and metastasis.

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Pyridazinol 6-(4-Methoxybenzyl) -3-pyridazinol Pyridazinol->cMet inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT3->Migration

References

A Comparative Guide to Pyridazinone Derivatives: In Vitro and In Vivo Correlations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides an objective comparison of the in vitro and in vivo performance of various pyridazinone derivatives, focusing on their anti-inflammatory and vasorelaxant properties. The data presented is compiled from peer-reviewed studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Pyridazinone derivatives have emerged as a promising class of selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile.

In Vitro COX-2 Inhibition Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives compared to the well-established NSAIDs, celecoxib and indomethacin. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a measure of the compound's selectivity for COX-2 over COX-1. A higher SI value is desirable, indicating a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Pyridazinone Derivative 5a12.870.7716.70
Pyridazinone Derivative 5f25.211.8913.38
Celecoxib12.960.3537.03
Indomethacin0.210.420.50

Data sourced from a comparative study on novel pyridazinone derivatives.[1]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

The in vivo anti-inflammatory efficacy of pyridazinone derivatives was evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation. The percentage of edema inhibition reflects the compound's ability to reduce swelling compared to a control group.

Compound (Dose)Edema Inhibition (%) at 3hUlcer Index
Pyridazinone Derivative 5a (10 mg/kg)68.51.2 ± 0.3
Pyridazinone Derivative 5f (10 mg/kg)62.32.1 ± 0.5
Celecoxib (10 mg/kg)70.21.5 ± 0.4
Indomethacin (10 mg/kg)75.415.8 ± 2.1

Data sourced from a study evaluating the anti-inflammatory and ulcerogenic effects of new pyridazinone derivatives.[1]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay determines the ability of a test compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), EDTA, and phenol. Heme is added as a cofactor.

  • Enzyme and Inhibitor Incubation: The respective COX enzyme is incubated with the test compound or vehicle (DMSO) for a specified period at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Colorimetric Measurement: The absorbance is measured at 590 nm to determine the rate of TMPD oxidation.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC50 value is determined from the concentration-response curve.[2][3]

In Vivo Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce the acute inflammation induced by the injection of carrageenan into the paw of a rat.

Procedure:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, reference drug, or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.

  • Induction of Edema: A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5][6]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5][7]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ulcer index is determined by examining the gastric mucosa for lesions after the treatment period.[1]

Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Gastric_Mucosa_Protection Gastric Mucosa Protection Prostaglandins_Thromboxanes->Gastric_Mucosa_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Pyridazinone_Derivatives Pyridazinone Derivatives Pyridazinone_Derivatives->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Indomethacin Indomethacin Indomethacin->COX1 Non-selective Inhibition Indomethacin->COX2

Caption: COX Inhibition Pathway by Pyridazinone Derivatives.

Vasorelaxant Activity

Certain pyridazinone derivatives have demonstrated potent vasorelaxant effects, suggesting their potential as antihypertensive agents. Their mechanism of action often involves the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.

In Vitro Vasorelaxant Activity Data

The table below presents the in vitro vasorelaxant activity of representative pyridazinone derivatives on isolated pre-contracted rat thoracic aorta, with hydralazine and nitroglycerin as reference compounds. The EC50 value represents the concentration of the compound that produces 50% of the maximal relaxation. A lower EC50 value indicates greater potency.

CompoundEC50 (µM)
Pyridazinone Derivative 4f0.0136
Pyridazinone Derivative 4h0.0117
Pyridazinone Derivative 5d0.0053
Pyridazinone Derivative 5e0.0025
Hydralazine18.2100
Nitroglycerin0.1824

Data sourced from a study on novel pyridazin-3-one derivatives with vasorelaxant activity.[8][9]

Experimental Protocol

In Vitro Vasorelaxation Assay on Isolated Rat Aorta

Principle: This assay measures the ability of a test compound to induce relaxation in a pre-contracted isolated rat aortic ring, providing an indication of its vasodilatory potential.

Procedure:

  • Tissue Preparation: The thoracic aorta is excised from a male Wistar rat and cut into rings of 2-3 mm in length. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration and Pre-contraction: The aortic rings are allowed to equilibrate under a resting tension of 1.5 g. After equilibration, the rings are pre-contracted with phenylephrine (1 µM) or KCl (60 mM).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Measurement of Relaxation: The relaxation response is recorded isometrically using a force-displacement transducer.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value is calculated from the concentration-response curve.

Signaling Pathway

Vasorelaxation_Pathway Pyridazinone_Derivatives Pyridazinone Derivatives eNOS eNOS (endothelial Nitric Oxide Synthase) Pyridazinone_Derivatives->eNOS Stimulation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS sGC sGC (soluble Guanylate Cyclase) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG (Protein Kinase G) cGMP->PKG Activation Calcium_Desensitization Myosin Light Chain Phosphatase Activation (Ca2+ Desensitization) PKG->Calcium_Desensitization Vasorelaxation Vasorelaxation Calcium_Desensitization->Vasorelaxation

Caption: Vasorelaxation Pathway of Pyridazinone Derivatives.

References

Efficacy Showdown: 6-(4-Methoxybenzyl)-3-pyridazinol Versus Standard-of-Care Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, pyridazinone derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the hypothetical efficacy of a representative pyridazinone, 6-(4-Methoxybenzyl)-3-pyridazinol, against established standard-of-care non-steroidal anti-inflammatory drugs (NSAIDs), namely the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen.

Disclaimer: Specific experimental data for this compound is not publicly available. The efficacy data presented for this compound is extrapolated from published data on structurally related pyridazinone derivatives that have been evaluated for cyclooxygenase (COX) inhibitory activity.

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins that mediate inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is elevated during inflammation.[1][2] The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[1][2]

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of the compared compounds against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better safety profile concerning gastrointestinal side effects.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) COX-1~1.14~6.33
COX-2 ~0.18
Celecoxib COX-18212
COX-2 6.8
Ibuprofen COX-1120.15
COX-2 80

Note: Data for this compound is based on the performance of a highly potent pyridazinone derivative (compound 6b) from a cited study.[3] Data for Celecoxib and Ibuprofen are from a comparative study using human peripheral monocytes.[4]

Based on this extrapolated data, this compound is hypothesized to be a potent and selective COX-2 inhibitor, potentially more potent than Celecoxib in its direct inhibitory activity on the COX-2 enzyme. Its selectivity for COX-2 over COX-1 is significant, though perhaps less pronounced than that of Celecoxib in this particular dataset. In contrast, Ibuprofen demonstrates non-selective inhibition with a preference for COX-1.

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase pathway, which is a key component of the arachidonic acid cascade.

Arachidonic_Acid_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin_H2 COX-1_COX-2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Prostacyclin Prostacyclin (PGI2) Prostaglandin_H2->Prostacyclin Thromboxane Thromboxane (TXA2) Prostaglandin_H2->Thromboxane Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Gastric_Protection_Platelet_Aggregation Gastric Protection, Platelet Aggregation Prostacyclin->Gastric_Protection_Platelet_Aggregation Thromboxane->Gastric_Protection_Platelet_Aggregation NSAIDs This compound Celecoxib Ibuprofen NSAIDs->COX-1_COX-2

Figure 1. Simplified signaling pathway of NSAID action.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of novel anti-inflammatory agents. A common method is the in vitro cyclooxygenase inhibition assay.

This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (Celecoxib, Ibuprofen)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in COX Assay Buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the COX Assay Buffer, heme, and the respective COX enzyme to each well.

  • Compound Addition: Add the test compound or reference inhibitor at various concentrations to the wells. For control wells, add the vehicle (DMSO).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at the reaction temperature.

  • Reaction Termination and Detection: Stop the reaction and measure the product formation. This can be done using various methods, such as:

    • Colorimetric Assay: Measures the peroxidase activity of COX, where a chromogenic substrate is oxidized. The absorbance is read at a specific wavelength (e.g., 590 nm).

    • Fluorometric Assay: Detects Prostaglandin G2, an intermediate product, using a fluorescent probe. Fluorescence is measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[5][6]

    • LC-MS/MS: Directly measures the amount of a specific prostaglandin (e.g., PGE2) produced.[7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare COX-1 and COX-2 Enzymes Reaction_Setup Set up reaction in 96-well plate (Buffer, Heme, Enzyme) Enzyme_Prep->Reaction_Setup Compound_Prep Prepare Test Compounds and Controls Add_Inhibitor Add Test Compounds/Controls Compound_Prep->Add_Inhibitor Reaction_Setup->Add_Inhibitor Pre-incubation Pre-incubate (e.g., 10 min, 37°C) Add_Inhibitor->Pre-incubation Add_Substrate Initiate reaction with Arachidonic Acid Pre-incubation->Add_Substrate Incubation Incubate (e.g., 2-5 min, 37°C) Add_Substrate->Incubation Detection Terminate reaction and Detect Product (Colorimetric/Fluorometric/LC-MS) Incubation->Detection Data_Analysis Calculate % Inhibition Detection->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination

Figure 2. General workflow for an in vitro COX inhibition assay.

Conclusion

Based on the analysis of structurally similar compounds, this compound shows the potential to be a highly potent and selective COX-2 inhibitor. Its hypothetical efficacy profile suggests it could offer significant anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen. Further preclinical and clinical studies are warranted to definitively establish the efficacy and safety profile of this specific compound and validate its potential as a novel anti-inflammatory therapeutic.

References

Investigating the Selectivity Profile of GABA-A Receptor Modulators: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the selectivity of pyridazine derivatives and other key modulators of the GABA-A receptor, providing researchers with comparative data and detailed experimental protocols.

Introduction

While a specific selectivity profile for 6-(4-Methoxybenzyl)-3-pyridazinol is not available in the current scientific literature, the broader class of pyridazine and imidazopyridazine derivatives has emerged as a significant area of research for developing novel, subtype-selective positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This guide provides a comparative overview of the selectivity profiles of representative pyridazine-based GABA-A PAMs against classical benzodiazepines, offering valuable insights for researchers in neuroscience and drug development.

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[2] Its diverse subunit composition (α1–6, β1–3, γ1–3, δ, ε, θ, and π) gives rise to a variety of receptor subtypes with distinct physiological roles and pharmacological sensitivities.[1] Modulation of these subtypes is a key strategy for developing therapeutics with improved efficacy and reduced side effects for conditions such as anxiety, epilepsy, and sleep disorders.[3]

Comparative Selectivity Profiles

The table below summarizes the binding affinity (Ki) and functional potentiation (EC50 or % potentiation at a given concentration) of various pyridazine derivatives and benzodiazepines at different GABA-A receptor subtypes. This data highlights the potential for achieving greater subtype selectivity with novel chemical scaffolds compared to classical benzodiazepines.

Compound ClassCompoundα1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)Functional Selectivity Notes
Imidazopyridazine PF-063728650.42.42.54.3Shows modest functional selectivity for α2/α3 over α1.[1]
Pyridazine Compound 16 (from a series of α2/α3 selective agonists)AntagonistAgonistAgonist-Demonstrates remarkable α3 selectivity with antagonist activity at α1.[4]
Benzodiazepine Diazepam~10-20~10-20~10-20~10-20Non-selective, potentates α1, α2, α3, and α5 subtypes.[5]
Benzodiazepine Triazolam-High AffinityLow AffinityHigh AffinityShows higher binding affinity for α2 and α5 subtypes over α1 and α3.[5]
Imidazobenzodiazepine SH-053-2′F-R-CH3--->4-fold selectiveExhibits a significant preference for α5-containing receptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the GABA-A receptor signaling pathway and the general workflows for determining compound selectivity.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_A_Receptor Binds PAM Positive Allosteric Modulator (PAM) PAM->GABA_A_Receptor Binds to allosteric site PAM->GABA_A_Receptor Enhances GABA effect

Caption: GABA-A Receptor Signaling Pathway.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_electrophysiology Electrophysiology NodeA Prepare membranes from cells expressing specific GABA-A receptor subtypes NodeB Incubate membranes with radioligand (e.g., [3H]muscimol) and test compound NodeA->NodeB NodeC Separate bound and free radioligand (filtration) NodeB->NodeC NodeD Quantify radioactivity to determine binding affinity (Ki) NodeC->NodeD NodeE Express specific GABA-A receptor subtypes in Xenopus oocytes or cell lines NodeF Apply GABA (at EC20) to elicit a baseline current NodeE->NodeF NodeG Co-apply GABA and test compound NodeF->NodeG NodeH Measure the potentiation of the GABA-evoked current NodeG->NodeH

Caption: Experimental Workflows for Selectivity Profiling.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Subtypes

This protocol is adapted from established methods for determining the binding affinity of a compound to specific GABA-A receptor subtypes.[6][7]

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the desired combination of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.).

  • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step at least twice to remove endogenous GABA.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the prepared cell membranes (typically 50-100 µg of protein per well).

  • Add a fixed concentration of a suitable radioligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) or the GABA site (e.g., [3H]muscimol).

  • Add varying concentrations of the unlabeled test compound.

  • For non-specific binding determination, use a high concentration of a known non-radioactive ligand (e.g., diazepam for the benzodiazepine site).

  • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Assay Termination and Data Analysis:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[8]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This electrophysiological technique is used to measure the functional modulation of GABA-A receptors by a test compound.[9][10]

1. Oocyte Preparation and Receptor Expression:

  • Harvest and prepare mature female Xenopus laevis oocytes.

  • Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Establish a baseline by applying a low concentration of GABA (typically the EC10-EC20 concentration, which elicits 10-20% of the maximal response).

  • Co-apply the same concentration of GABA with varying concentrations of the test compound.

  • Record the potentiation of the GABA-evoked chloride current.

3. Data Analysis:

  • Measure the peak amplitude of the current in the presence and absence of the test compound.

  • Calculate the percentage potentiation for each concentration of the test compound.

  • Plot the concentration-response curve and determine the EC50 (the concentration of the compound that produces 50% of its maximal potentiation) and the maximum potentiation (Emax).

Conclusion

The development of subtype-selective GABA-A receptor modulators holds significant promise for creating novel therapeutics with improved clinical profiles. While specific data for this compound is currently unavailable, the broader class of pyridazine derivatives represents a fertile ground for the discovery of such compounds. The comparative data and detailed experimental protocols provided in this guide are intended to support researchers in their efforts to characterize the selectivity profiles of new chemical entities and advance the field of GABA-A receptor pharmacology.

References

Ensuring Reproducibility of Findings with 6-(4-Methoxybenzyl)-3-pyridazinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of 6-(4-Methoxybenzyl)-3-pyridazinol, a pyridazinone derivative with potential therapeutic applications. By presenting objective performance data alongside detailed experimental protocols, this document aims to facilitate the validation and extension of research involving this compound and its alternatives.

Performance Comparison

The therapeutic potential of pyridazinone derivatives is attributed to their interaction with various biological targets. This section compares the activity of this compound and its alternatives against key enzymes implicated in inflammation and vasodilation: Cyclooxygenase-2 (COX-2), Phosphodiesterase 4 (PDE4), and endothelial Nitric Oxide Synthase (eNOS).

Compound/AlternativeTargetIC50 Value (nM)Notes
This compound COX-2, PDE4, eNOSData not availableReported to have good analgesic activity, suggesting potential COX inhibition.
Celecoxib[1][2]COX-240 - 91A well-established selective COX-2 inhibitor, serving as a benchmark for anti-inflammatory activity.[1][2]
Rolipram[3][4][5][6]PDE43 (PDE4A), 130 (PDE4B), 240 (PDE4D)A selective PDE4 inhibitor, used as a reference for anti-inflammatory and neurological research.[3][4][5][6]
L-NAME[7][8]eNOS500A commonly used non-selective NOS inhibitor, serving as a control for vasodilation studies.[7][8]

Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its analogs.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Add the test compound or control (Celecoxib or DMSO) to the wells of the microplate.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding Arachidonic Acid to each well.

  • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 10 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for the test compound.

  • The IC50 value can be calculated from a dose-response curve.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay measures the inhibition of PDE4 enzyme activity.

Materials:

  • Human recombinant PDE4 enzyme

  • PDE Assay Buffer

  • FAM-labeled cAMP (substrate)

  • Binding Agent

  • Test compound (e.g., this compound)

  • Rolipram (positive control)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Add PDE Assay Buffer, test compound or control (Rolipram or DMSO), and PDE4 enzyme to the wells of the microplate.

  • Incubate at room temperature for 15 minutes.

  • Add FAM-labeled cAMP to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add the Binding Agent to stop the reaction.

  • Read the fluorescence polarization of each well.

  • Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

In Vitro endothelial Nitric Oxide Synthase (eNOS) Activity Assay

This assay quantifies the activity of eNOS by measuring the conversion of L-arginine to L-citrulline.

Materials:

  • Human recombinant eNOS enzyme

  • Assay Buffer (containing NADPH, CaCl2, Calmodulin, and BH4)

  • L-[14C]Arginine (substrate)

  • Test compound (e.g., this compound)

  • L-NAME (positive control)

  • Dowex AG 50W-X8 resin

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, L-[14C]Arginine, and eNOS enzyme.

  • Add the test compound or control (L-NAME or vehicle) to the reaction tubes.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer.

  • Separate L-[14C]citrulline from unreacted L-[14C]Arginine using Dowex resin.

  • Quantify the amount of L-[14C]citrulline by liquid scintillation counting.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazinol 6-(4-Methoxybenzyl)- 3-pyridazinol Pyridazinol->COX2

COX-2 Inhibition Pathway

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Inflammation_Suppression Suppression of Inflammation cAMP->Inflammation_Suppression AMP AMP PDE4->AMP Pyridazinol 6-(4-Methoxybenzyl)- 3-pyridazinol Pyridazinol->PDE4

PDE4 Inhibition Pathway

eNOS_Pathway L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation Pyridazinol 6-(4-Methoxybenzyl)- 3-pyridazinol Pyridazinol->eNOS

eNOS Modulation Pathway

Experimental_Workflow Start Start: Compound Synthesis/ Procurement In_Vitro_Assays In Vitro Enzyme Assays (COX-2, PDE4, eNOS) Start->In_Vitro_Assays Data_Analysis Data Analysis: IC50 Determination In_Vitro_Assays->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Conclusion Conclusion & Future Work Comparison->Conclusion

Experimental Workflow

References

Safety Operating Guide

Prudent Disposal of 6-(4-Methoxybenzyl)-3-pyridazinol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 6-(4-Methoxybenzyl)-3-pyridazinol, a compound requiring careful handling due to its potential biological activity. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal, treating it as a potentially hazardous substance. The procedures outlined below are based on general best practices for the disposal of biologically active pyridazinone derivatives and related chemical structures.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given that pyridazinone derivatives are known to possess a wide range of biological activities, it is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While not always mandatory for small quantities in a well-ventilated area, a fume hood should be used when handling larger quantities or creating aerosols.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

III. Disposal Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Solid Waste: Collect solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

    • Contaminated Materials: All items that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as solid hazardous waste.

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Caution: Biologically Active Compound").

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional protocols for waste manifest and pickup procedures.

IV. Decontamination of Glassware and Equipment

All glassware and equipment that have been in contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Protocol:

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.

  • Washing: Wash the rinsed items with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

Experimental Workflow for Disposal

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_FinalDisposal Final Disposal PPE Don Appropriate PPE Segregate Prepare Labeled Waste Containers PPE->Segregate Ensure Safety CollectSolid Collect Solid Waste & Contaminated Materials Segregate->CollectSolid For Solids CollectLiquid Collect Liquid Waste Segregate->CollectLiquid For Liquids Store Store Waste in Designated Area CollectSolid->Store CollectLiquid->Store EHS Contact EHS for Pickup Store->EHS Follow Institutional Protocol

Caption: A logical workflow for the proper disposal of this compound.

Quantitative Data Summary

While no specific quantitative data for this compound is available, the following table summarizes general guidelines for chemical waste handling based on common laboratory practices.

ParameterGuideline
pH of Aqueous Waste Must be between 5.5 and 10.5 for any potential drain disposal (Not applicable for this compound).
Solid Waste Limit Accumulate no more than 55 gallons of hazardous waste in a satellite accumulation area.
Liquid Waste Limit Accumulate no more than 1 quart of acutely toxic waste (P-listed) at any one time.
Storage Time Limit Follow institutional guidelines for the maximum storage time of hazardous waste.

Disclaimer: The information provided is based on general laboratory safety principles and data from related chemical compounds. Always consult your institution's specific safety and disposal protocols and the available Safety Data Sheets for any chemicals used in your procedures.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.